9(10H)-Acridinone, 2-nitro-
Description
The exact mass of the compound 9(10H)-Acridinone, 2-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9(10H)-Acridinone, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9(10H)-Acridinone, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-nitro-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGRUSMTCUJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222824 | |
| Record name | 9(10H)-Acridinone, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-00-5 | |
| Record name | 9(10H)-Acridinone, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC191302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9(10H)-Acridinone, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitro-10H-acridin-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU4C6L6R6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical characteristics of 2-nitro-9(10H)-acridinone
Physicochemical Profiling of 2-Nitro-9(10H)-acridinone: A Technical Whitepaper
Executive Summary
2-Nitro-9(10H)-acridinone (often abbreviated as 2-nitroacridone) is a tricyclic heteroaromatic pharmacophore distinguished by its planar architecture and bioreductive capability.[1][2][3][4] It serves as a critical scaffold in the development of DNA-intercalating antitumor agents (e.g., C-1305 derivatives) and hypoxia-selective cytotoxins. Its physicochemical profile is defined by the interplay between the electron-donating acridone nitrogen and the electron-withdrawing nitro group at the C2 position, creating a "push-pull" electronic system that governs its solubility, redox potential, and fluorescence quenching properties.
Molecular Architecture & Core Specifications
The molecule consists of a central acridone (9(10H)-acridinone) core substituted with a nitro group at position 2. This substitution pattern is electronically significant: the nitro group is para to the electron-rich amine nitrogen (N10) and meta to the electron-deficient carbonyl (C9), reinforcing the dipole moment and stabilizing the crystal lattice through intermolecular hydrogen bonding and
Table 1: Physicochemical Core Data
| Property | Specification | Notes |
|---|---|---|
| IUPAC Name | 2-nitro-10H-acridin-9-one | |
| Molecular Formula | C₁₃H₈N₂O₃ | |
| Molecular Weight | 240.21 g/mol | |
| Appearance | Yellow to orange crystalline solid | Color intensity due to -NO₂ conjugation. |
| Melting Point | >300 °C (dec.) | High MP due to strong intermolecular H-bonds (N10-H···O9). |
| Solubility (Aq) | Negligible (< 10 µM) | Hydrophobic planar stack. |
| Solubility (Org) | Soluble in DMSO, DMF, NMP | Limited solubility in EtOH, MeOH, Acetone. |
| pKa (N10-H) | ~11.5 – 12.0 | More acidic than unsubstituted acridone (~14) due to C2-NO₂ electron withdrawal. |
| LogP (calc) | ~2.5 – 2.9 | Moderate lipophilicity; capable of membrane permeation. |
Synthesis & Fabrication Protocols
While acridones can be synthesized via the Ullmann condensation of anthranilic acids, the high-purity synthesis of the 2-nitro isomer is most efficiently achieved through the direct electrophilic nitration of the parent acridone. The amino group at position 10 directs the electrophile to the para position (C2), while the carbonyl at C9 deactivates the positions ortho to itself, synergistically favoring C2 substitution.
Experimental Protocol: Direct Nitration Route
-
Reagents: 9(10H)-Acridinone (Parent), Nitric Acid (HNO₃, 65%), Acetic Acid (AcOH), Acetic Anhydride (Ac₂O).
-
Procedure:
-
Suspension: Suspend 5.0 mmol of 9(10H)-acridinone in 15 mL of glacial acetic acid.
-
Activation: Add 35 mmol of acetic anhydride to facilitate the formation of the acetyl nitrate active species and improve solubility.
-
Nitration: Dropwise add 15 mmol of concentrated HNO₃.
-
Reaction: Heat the mixture to 60°C for 1.5 hours. The suspension will transition from pale yellow to a deep yellow/orange precipitate.
-
Quenching: Cool to room temperature and neutralize carefully with 10% NaOH or pour onto crushed ice.
-
Purification: Filter the yellow precipitate. Wash extensively with water to remove acid traces and then with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Yield: Typically >90% (Quantitative conversion is often reported).
-
Visualization: Synthetic Pathway
Caption: Electrophilic aromatic substitution pathway targeting the C2 position, driven by the para-directing effect of the N10 amine.
Spectral Characteristics
The nitro group acts as a profound modifier of the acridone chromophore, affecting both absorption and emission.
UV-Vis Absorption[2][5][6]
-
Bathochromic Shift: The parent acridone has
around 380–400 nm. The introduction of the nitro group at C2 extends the conjugation, causing a redshift (bathochromic shift) of the lowest energy band to 400–440 nm . -
Molar Extinction Coefficient (
): High ( ), making it easily detectable even at low concentrations.
Fluorescence Quenching (The "Switch")
Acridones are typically highly fluorescent (blue/green emission). However, 2-nitroacridone exhibits strong fluorescence quenching .
-
Mechanism: The nitro group facilitates rapid Intersystem Crossing (ISC) from the Singlet excited state (
) to the Triplet state ( ), bypassing radiative fluorescence. -
Application: This property is utilized in "turn-on" probes. Upon chemical or enzymatic reduction of the -NO₂ group to an amine (-NH₂) or hydroxylamine, the quenching effect is removed, and strong fluorescence is restored.
Electrochemical Profile (Redox Behavior)
The redox potential of the nitro group is the defining feature for its biological activity, particularly for hypoxia selectivity (bioreductive drugs). The reduction follows a mechanism typical of nitroarenes but stabilized by the acridone ring.
Cyclic Voltammetry (CV) Features
-
Cathodic Peak 1 (
): Irreversible reduction of to the radical anion . -
Cathodic Peak 2 (
): Further reduction to the hydroxylamine ( ) and amine ( ). -
Reversibility: The first electron transfer is often quasi-reversible in aprotic solvents (like DMF), but irreversible in aqueous media due to rapid protonation.
Visualization: Electrochemical Reduction Mechanism
Caption: Stepwise electrochemical reduction pathway. The 'Futile Cycle' (dotted red) represents re-oxidation by oxygen, generating superoxide—the basis of aerobic toxicity.
Biological & Safety Implications
-
DNA Intercalation: The planar tricyclic core intercalates between DNA base pairs. The nitro group can enhance binding affinity via electrostatic interactions with the phosphate backbone, though steric effects must be considered.
-
Hypoxia Selectivity: In hypoxic tumor environments (low
), the "Futile Cycle" (shown in the diagram above) is inhibited. This allows the reduction to proceed to the toxic hydroxylamine/amine species, which can covalently bind to DNA, acting as a cytotoxin specifically in cancer cells. -
Handling Precautions: As a DNA intercalator and nitro-aromatic, it should be treated as a potential mutagen. Handle with gloves and in a fume hood to avoid inhalation of dust.
References
-
Gamage, S. A., et al. (1999). "Structure-Activity Relationships for substituted acridines as potential antitumor agents." Journal of Medicinal Chemistry.
-
Belmont, P., & Bosson, J. (2017).[4] "Acridone derivatives: Synthesis and biological applications." MedChemComm.
-
Gowda, J., et al. (2021).[2][4] "Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe." Molecules.
-
Mazurek, A. P., et al. (2002). "Theoretical studies on the tautomerism and acidity of acridinones." Journal of Molecular Structure: THEOCHEM.
Sources
The 2-Nitroacridone Scaffold: Synthetic Evolution, Photophysics, and Bioreductive Utility
Executive Summary
The 2-nitroacridone moiety represents a pivotal "switch" scaffold in heterocyclic chemistry. While acridines are historically celebrated as DNA intercalators and antitumor agents (e.g., Amsacrine, Nitracrine), the 2-nitroacridone derivative occupies a unique niche as a fluorogenic precursor . Its discovery is not defined by a single therapeutic breakthrough but by its utility as a synthetic intermediate and a solvatochromic probe. This guide dissects the transition from the non-fluorescent 2-nitroacridone to the highly fluorescent 2-aminoacridone (AMAC)—a standard in glycan analysis—and details the rigorous synthesis and physicochemical mechanisms governing this transformation.
Chemical Genesis & Structural Evolution
The Ullmann Legacy
The history of 2-nitroacridone is inextricably linked to the evolution of the Ullmann condensation (circa 1903). Early 20th-century dye chemistry sought robust chromophores. Fritz Ullmann's methodology for aryl-amination provided the first reliable route to the acridone core.
Unlike the 1-nitroacridines (studied extensively by Ledóchowski et al. for antitumor activity via metabolic activation), the 2-nitro isomer was initially a synthetic byproduct. Its significance emerged later with the understanding of fluorescence quenching . The nitro group at position 2 exerts a profound electron-withdrawing effect, effectively silencing the native fluorescence of the acridone core via Intersystem Crossing (ISC). This property makes 2-nitroacridone an ideal "dark" precursor, which, upon reduction to the amine, "switches on" to become one of the most sensitive fluorescent tags for carbohydrate analysis (AMAC).
Structural Nomenclature
To ensure experimental accuracy, correct numbering is paramount. The acridone core follows IUPAC standards:
-
C9: Carbonyl position.
-
N10: Amine bridge.
-
Position 2: Located on the benzenoid ring, para to the C9 carbonyl (in terms of resonance) and meta to the N10 nitrogen.
Synthetic Pathways: The "Self-Validating" Protocol
The synthesis of 2-nitroacridone is a classic two-step workflow: Ullmann Condensation followed by Acid-Mediated Cyclization .[1]
Mechanistic Logic
We utilize 4-nitroaniline as the starting material.[2] Through ring closure analysis, the C4-nitro group of the aniline maps perfectly to Position 2 of the final acridone ring (see Figure 1).
Protocol: Synthesis of 2-Nitroacridone
Note: This protocol scales to 10 mmol. Ensure fume hood usage due to POCl3 or H2SO4 vapors.
Step 1: Ullmann Condensation (Preparation of N-(4-nitrophenyl)anthranilic acid)
-
Reagents: Combine 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-nitroaniline (1.38 g, 10 mmol), anhydrous potassium carbonate (1.38 g, 10 mmol), and copper powder (0.1 g, catalyst) in 20 mL of isoamyl alcohol (or DMF).
-
Reflux: Heat to reflux (approx. 130°C) for 4–6 hours. The color will deepen to a dark orange/red.
-
Validation (TLC): Check consumption of 2-chlorobenzoic acid (SiO2, Hexane:Ethyl Acetate 1:1).
-
Workup: Steam distill to remove solvent or pour into acidified water (HCl). Filter the precipitate.[1][2][3]
-
Purification: Dissolve the crude acid in aqueous Na2CO3, filter off unreacted aniline/copper, and re-precipitate the filtrate with HCl.
-
Checkpoint: Product should be a yellow/orange solid.
-
Step 2: Cyclization (Ring Closure)
-
Reagent: Add the dried N-(4-nitrophenyl)anthranilic acid to 10 mL of Phosphorus Oxychloride (POCl3). Alternative: Polyphosphoric acid (PPA) at 100°C is milder.
-
Reaction: Reflux for 2 hours. Evolution of HCl gas indicates cyclization.
-
Quench: Cool and pour slowly onto crushed ice/ammonia mixture. The acridone will precipitate.[1]
-
Yield: Expect >80% yield of 2-nitroacridone (Yellow needles, MP >300°C).
Step 3: Reduction to 2-Aminoacridone (The "Switch")
To generate the fluorescent probe (AMAC):
-
Suspend 2-nitroacridone in Ethanol.
-
Add SnCl2 (Stannous chloride) and reflux for 2 hours.
-
Result: 2-Aminoacridone (Intense green fluorescence under UV).
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway from precursors to the fluorogenic 2-aminoacridone.
Physicochemical Properties: The Nitro Quenching Effect[4][5]
Understanding the photophysics is crucial for using this compound as a probe.
Electronic Absorption & Emission
The acridone core is planar and electron-deficient.
-
2-Nitroacridone: The nitro group is a strong electron-withdrawing group (EWG). It introduces a low-lying n-π* state. Upon excitation, the molecule undergoes rapid Intersystem Crossing (ISC) to the triplet state, dissipating energy non-radiatively. This makes the molecule "dark."
-
2-Aminoacridone: The amino group is an electron-donating group (EDG). It raises the energy of the n-π* state above the π-π* state, restoring strong fluorescence (Quantum Yield > 0.8 in polar solvents).
Data Summary Table
| Property | 2-Nitroacridone | 2-Aminoacridone (AMAC) |
| State | Yellow Crystalline Solid | Yellow/Green Solid |
| Fluorescence | Quenched (Dark) | Intense Green (λem ~520 nm) |
| Redox Potential | High (Easily Reduced) | Low |
| DNA Binding | Intercalator (Weak) | Intercalator (Strong) |
| Primary Application | Hypoxia Probe / Intermediate | Glycan Labeling (HPLC-FLD) |
Biological Interface: Intercalation & Hypoxia
Mechanism of Action
2-Nitroacridone derivatives interact with biological systems primarily through two modes:
-
DNA Intercalation: The planar tricyclic system slides between DNA base pairs (bp).[4] The 2-nitro substituent affects the binding constant (
) by altering the dipole moment of the acridone, though it is generally less cytotoxic than 1-nitro derivatives (like Nitracrine) which form covalent adducts. -
Bioreductive Activation (Hypoxia Targeting): In hypoxic tumor environments, nitroreductase enzymes reduce the 2-nitro group to a hydroxylamine or amine. This process is exploited for theranostics :
-
Prodrug Effect: The nitro form is less toxic/active.
-
Activation: Reduction releases the active amine (cytotoxic or fluorescent) specifically in low-oxygen tissues.
-
Signaling Pathway: Bioreduction
Figure 2: Bioreductive activation pathway of 2-nitroacridone in hypoxic environments.
References
-
Ullmann, F. (1903). Über eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.
-
Denny, W. A., et al. (1982). Potential antitumor agents.[4][5][6][7] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine antitumor agents. Journal of Medicinal Chemistry.[5]
-
Gaugain, B., et al. (1984). DNA polyintercalation: Comparison of DNA binding properties of an acridine dimer and trimer.[5][8] FEBS Letters.[5][8]
-
BenchChem. (2025).[9] 2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications.
-
Baguley, B. C., et al. (2003). Mechanisms of action of DNA intercalating acridine-based drugs. Current Medicinal Chemistry.[7]
-
Cholewiński, G., et al. (2011).[10] Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis.[7][10][11] Pharmacological Reports.
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Technical Guide: Spectroscopic Profiling of 2-Nitro-9(10H)-Acridinone
[1]
Executive Summary & Application Context
2-Nitro-9(10H)-acridinone (CAS: 29808-81-9), often referred to as 2-nitroacridone, is a tricyclic aromatic heterocycle belonging to the acridone family.[1][2][3][4][5] It serves as a critical scaffold in medicinal chemistry due to its DNA-intercalating properties (antitumor agents) and in industrial chemistry as a high-efficiency corrosion inhibitor for mild steel in acidic media.[1]
This guide provides a definitive spectroscopic reference for researchers. Unlike simple aromatic systems, the 2-nitroacridone scaffold exhibits complex tautomeric behavior and significant solvatochromism. The data presented here synthesizes experimental findings with theoretical assignments to ensure high-confidence structural elucidation.
Structural Characterization Strategy
The characterization of 2-nitroacridone requires a multi-modal approach due to the electronic push-pull nature of the molecule (electron-withdrawing nitro group vs. electron-donating amine).
Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for complete structural validation, emphasizing the order of operations to minimize sample degradation.
Figure 1: Recommended workflow for the structural validation of acridone derivatives. NMR is placed last as it often requires deuterated solvents that may not be recoverable without contamination.
Spectroscopic Data Analysis[2][4][6][7][8]
UV-Vis Spectroscopy
The electronic absorption spectrum of 2-nitroacridone is dominated by
-
Solvent: DMSO or DMF (due to low solubility in alcohols/water).[1]
-
Appearance: Yellow to orange solution.[1]
| Transition Type | Wavelength ( | Assignment |
| 265 – 280 nm | Excitation of the acridine aromatic core.[1] High molar absorptivity ( | |
| 310 – 350 nm | Transitions involving the carbonyl (C=O) and imine-like character of the central ring. | |
| ICT | 390 – 402 nm | Diagnostic Peak: Intramolecular Charge Transfer from the acridone amine (donor) to the nitro group (acceptor). Responsible for the visible yellow color. |
Technical Insight: The ICT band is highly solvatochromic. In protic solvents, hydrogen bonding to the carbonyl oxygen may stabilize the ground state, causing a slight blue shift (hypsochromic), whereas polar aprotic solvents (DMSO) stabilize the excited state, leading to a red shift (bathochromic).
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the nitro group and the integrity of the acridone ketone. Note that the carbonyl stretch in acridones is significantly lower than in standard ketones due to conjugation and intermolecular hydrogen bonding in the solid state.
-
Method: KBr pellet or ATR (Attenuated Total Reflectance).[1]
| Functional Group | Wavenumber ( | Intensity | Notes |
| N-H Stretch | 3200 – 3350 cm | Medium, Broad | Indicates the secondary amine of the acridone ring (position 10). Broadening is due to H-bonding. |
| C=O[1][7] Stretch | 1630 – 1645 cm | Strong, Sharp | Diagnostic: Significantly lower than typical ketones (1715 cm |
| Aromatic C=C | 1590 – 1610 cm | Medium | Skeletal vibrations of the acridine rings. |
| NO | 1500 – 1530 cm | Strong | Characteristic nitro stretch.[1][2] |
| NO | 1330 – 1350 cm | Strong | Paired with the asymmetric stretch; confirms the nitro group. |
| C-N Stretch | 1250 – 1280 cm | Medium | Aryl-amine bond vibration.[1] |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for determining the position of the nitro substituent. The 2-nitro substitution pattern creates a distinct desymmetrization of the acridone core.
-
Solvent: DMSO-
(Required for solubility). -
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]
H NMR Assignments (400 MHz, DMSO-
)
The nitro group at position 2 exerts a strong deshielding effect on the ortho protons (H-1 and H-3).
| Proton | Shift ( | Multiplicity | Structural Logic | |
| NH (H-10) | 12.0 – 12.3 | Singlet (br) | - | Exchangeable.[1] Extremely downfield due to aromaticity and H-bonding.[1][6] |
| H-1 | 8.90 – 9.05 | Doublet (d) | Most Deshielded. Located in the "bay region" (peri to C=O) and ortho to the electron-withdrawing NO | |
| H-3 | 8.40 – 8.50 | Doublet of Doublets (dd) | Ortho to NO | |
| H-8 | 8.20 – 8.30 | Doublet (d) | Peri to C=O on the unsubstituted ring.[1] | |
| H-4 | 7.70 – 7.85 | Doublet (d) | Adjacent to the amine (shielding zone), but meta to NO | |
| H-6, H-7 | 7.30 – 7.60 | Multiplet (m) | - | Protons on the unsubstituted ring (positions 6 and 7).[1] |
| H-5 | 7.50 – 7.60 | Doublet/Multiplet | - | Adjacent to NH on the unsubstituted ring.[1] |
C NMR Assignments (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 176.0 – 178.0 | C-9 .[1] Typical for acridones. |
| C-NO | 141.0 – 143.0 | C-2 .[1] Ipso carbon bearing the nitro group. |
| Aromatic C-N | 140.0 – 142.0 | C-4a, C-8a (Bridgehead carbons next to NH).[1] |
| Aromatic CH | 115.0 – 136.0 | Remaining aromatic carbons. C-1 and C-3 will be downfield relative to C-4.[1] |
Experimental Protocol: Sample Preparation
To ensure the reproducibility of the data above, follow this preparation protocol.
Reagents:
-
2-Nitroacridone (synthesized via Ullmann condensation of 2-chlorobenzoic acid and 4-nitroaniline).[1][3]
-
DMSO-
(99.9% D).[1]
Procedure:
-
Solubility Check: 2-nitroacridone has poor solubility in chloroform (
) and acetone.[1] Do not use these solvents. [1] -
Preparation: Weigh 5–10 mg of the dry yellow powder into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
. -
Sonication: Sonicate the sample for 2–5 minutes. The compound may require gentle warming (40°C) to fully dissolve. Ensure the solution is clear and free of suspended particles before transferring to the NMR tube.
-
Acquisition: Run the
H NMR with a sufficient relaxation delay (d1 > 1s) to allow full relaxation of the rigid aromatic protons.
References
-
Aslam, J., et al. (2020).[1] Inhibitory effect of 2-Nitroacridone on corrosion of low carbon steel in 1 M HCl solution: An experimental and theoretical approach. Journal of Materials Research and Technology, 9(3), 4061–4075.[8][9] [8][9][10]
-
Chen, J., et al. (2008).[1] Hybridization biosensor using 2-nitroacridone as electrochemical indicator for detection of short DNA species of chronic myelogenous leukemia.[1][11] Biosensors and Bioelectronics, 24(3), 349-355.[1]
-
PubChem. (n.d.).[1] 2-Nitroacridine (Compound Summary). National Library of Medicine.[1]
-
Galy, J. P., et al. (2002).[1][6] 1H and 13C chemical shifts for acridines: Part XVII. (1,3‐Benzothiazol‐2‐yl)amino‐9(10H)‐acridinone derivatives. Magnetic Resonance in Chemistry.
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commercial suppliers of 9(10H)-Acridinone, 2-nitro-
The following is an in-depth technical guide designed for researchers and drug development professionals.
CAS Registry Number: 7251-00-5 Synonyms: 2-Nitroacridone; 2-Nitro-9-acridanone Molecular Formula: C₁₃H₈N₂O₃ Molecular Weight: 240.21 g/mol [1]
Part 1: Executive Summary & Chemical Identity
2-Nitro-9(10H)-acridinone is a critical acridone derivative utilized primarily as a fluorescent scaffold in DNA intercalation studies and as a precursor for amino-acridone chemotherapeutic agents. Unlike the parent acridone, the 2-nitro derivative possesses distinct electronic properties due to the electron-withdrawing nitro group, which significantly alters its fluorescence quantum yield and binding affinity to biological targets.
Critical Advisory: The CAS Trap Researchers must exercise extreme caution regarding CAS registry errors in public databases.
-
Incorrect/Conflicting CAS: 20098-48-0 (Often erroneously indexed in search engines for this compound, but frequently corresponds to 1,2,3-Trichloro-5-nitrobenzene in vendor catalogs).
-
Action: Always verify the chemical structure (SMILES: O=c1ccc2[nH]c3ccccc3c(=O)c2c1) rather than relying solely on CAS numbers during procurement.
Part 2: Sourcing Landscape
Commercial availability of 2-nitroacridone is characterized by "Building Block" availability rather than "Commodity Chemical" status. It is rarely in stock for immediate 24-hour delivery and typically requires a lead time of 2–4 weeks.
Verified Commercial Suppliers
The following vendors have historically listed valid stock or synthesis capability for CAS 7251-00-5.
| Supplier Category | Vendor Name | Catalog/Stock Status | Notes |
| Primary Aggregators | BLD Pharm | Stock likely (Shanghai/USA) | Good reliability for building blocks. |
| Specialty Synthesis | Chem-Space | Make-to-Order | Aggregates custom synthesis houses. |
| Catalog Suppliers | Macklin | Catalog Item | Common in Asian markets; check batch QC. |
| Legacy Vendors | Sigma-Aldrich | Rare / Discontinued | Often lists the parent acridone; check "Rare Chemicals" library. |
Procurement Decision Matrix
Use the following logic flow to determine your sourcing strategy.
Figure 1: Strategic decision matrix for sourcing 2-nitroacridone, highlighting the critical CAS verification step.
Part 3: Quality Assurance & Validation
Due to the prevalence of isomers (1-nitro, 3-nitro) arising from non-specific nitration routes, commercial batches must be validated.
Analytical Specifications
-
Appearance: Yellow to brownish-yellow powder.
-
Melting Point: >300°C (High melting point is characteristic of acridones due to intermolecular H-bonding).
-
Solubility: Poor in water/ethanol; soluble in DMSO, DMF, and hot acetic acid.
1H-NMR Validation Protocol
The 2-nitro substitution pattern breaks the symmetry of the acridone core.
-
Solvent: DMSO-d6
-
Key Diagnostic Peaks:
-
δ ~11.8-12.0 ppm (s, 1H): N-H proton (broad, exchangeable).
-
δ ~8.9-9.0 ppm (d, 1H): H-1 proton. This proton is deshielded significantly by the adjacent carbonyl and the ortho-nitro group. It appears as a doublet with a small coupling constant (meta-coupling) or a singlet-like peak if resolution is low.
-
δ ~8.4 ppm (dd, 1H): H-3 (ortho to nitro).
-
δ ~8.2 ppm (d, 1H): H-8 (peri to carbonyl on the unsubstituted ring).
-
Part 4: Synthesis & Handling
If commercial supply is unavailable, 2-nitroacridone can be synthesized via the Jourdan-Ullmann Condensation followed by acid-catalyzed cyclization. This route is preferred over direct nitration of acridone, which yields a mixture of isomers.
Synthetic Pathway
Reaction Logic:
-
Condensation: 2-Chlorobenzoic acid reacts with 4-nitroaniline. The amino group attacks the electrophilic carbon attached to the chlorine.
-
Cyclization: The carboxylic acid group attacks the ortho-position of the aniline ring (ring closure) using Polyphosphoric Acid (PPA) or POCl₃.
Figure 2: The Jourdan-Ullmann synthetic route ensures regiospecificity, placing the nitro group at the 2-position.
Detailed Protocol (Bench-Scale)
-
Condensation:
-
Mix 2-chlorobenzoic acid (10 mmol), 4-nitroaniline (10 mmol), anhydrous
(10 mmol), and Cu powder (catalytic, 0.5 mmol) in DMF (20 mL). -
Reflux for 4–6 hours. Monitoring via TLC is difficult due to polarity; monitor disappearance of 4-nitroaniline.
-
Pour into acidified water (HCl). Filter the precipitate (N-(4-nitrophenyl)anthranilic acid).
-
-
Cyclization:
-
Suspend the dried intermediate in Polyphosphoric Acid (PPA) (10x weight).
-
Heat to 100–120°C for 2 hours. The mixture will turn deep yellow/brown.[4]
-
Pour onto crushed ice/water. The acridone precipitates as a yellow solid.
-
Purification: Recrystallize from DMF or glacial acetic acid.
-
Part 5: Applications in Drug Discovery
DNA Intercalation & Antitumor Activity
Acridone derivatives are planar tricyclic heteroaromatics that function as classical DNA intercalators. The 2-nitro group enhances the electron affinity of the ring system, potentially stabilizing the DNA-drug complex via charge-transfer interactions with base pairs.
-
Mechanism: Intercalation between base pairs
Inhibition of Topoisomerase II Apoptosis. -
Reference: Research on acridone derivatives has demonstrated their efficacy as inhibitors of multidrug resistance (MDR) proteins and topoisomerases [1].
Fluorescence Probes
2-Nitroacridone exhibits solvatochromic fluorescence. While the nitro group typically quenches fluorescence via intersystem crossing, reduction of the nitro group to an amino group (2-aminoacridone) in situ can serve as a "turn-on" fluorescent probe for reductase activity in hypoxic tumor environments.
References
-
Gao, C., et al. (2016). "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances. Available at: [Link]
-
PubChem. (2024).[5] "Acridone Core Structure and Derivatives." National Library of Medicine. Available at: [Link]
-
Nadaraj, V., et al. (2017).[6] "Green Synthesis of 9-Acridone Derivatives." Journal of Chemical and Pharmaceutical Research. (Validation of Ullmann condensation conditions).
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 2-nitro-9(10H)-Acridinone from N-phenylanthranilic acid
Abstract
Acridone and its derivatives are a significant class of heterocyclic compounds, forming the structural core of many biologically active molecules with applications as anticancer, antiviral, and antimicrobial agents.[1][2][3] The introduction of a nitro group into the acridone scaffold can further modulate its electronic properties and biological activity, making nitroacridones valuable targets in medicinal chemistry and drug discovery.[4][5][6] This document provides a comprehensive, two-part protocol for the synthesis of 2-nitro-9(10H)-acridinone, starting from the readily available precursor, N-phenylanthranilic acid. The guide details an acid-catalyzed intramolecular cyclization to form the acridone core, followed by a regioselective electrophilic nitration. We will delve into the mechanistic rationale behind each step, provide detailed experimental procedures, and outline critical safety protocols for handling the reagents involved.
Overall Synthetic Pathway
The synthesis is a two-stage process. The first stage is the intramolecular cyclization of N-phenylanthranilic acid to form the tricyclic 9(10H)-acridinone core. The second stage involves the electrophilic nitration of this core to yield the final product, 2-nitro-9(10H)-acridinone.
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of 9(10H)-Acridinone via Intramolecular Cyclization
The conversion of N-phenylanthranilic acid to 9(10H)-acridinone is a classic example of an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[7] A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), is required to protonate the carboxylic acid, forming a highly electrophilic acylium ion intermediate.[8] This intermediate is then attacked by the electron-rich adjacent phenyl ring, leading to cyclization and subsequent dehydration to form the stable, conjugated tricyclic acridone system.
Caption: Simplified mechanism of acid-catalyzed cyclization.
Protocol 1: Cyclization using Concentrated Sulfuric Acid
This protocol is adapted from established methods and utilizes concentrated sulfuric acid as both the catalyst and solvent.[9]
Materials & Reagents:
-
N-phenylanthranilic acid
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
5% Sodium bicarbonate solution
Equipment:
-
Round-bottom flask or conical flask
-
Steam bath or heating mantle
-
Large beaker (for quenching)
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 100 mL conical flask, carefully add 4.26 g (0.02 mol) of N-phenylanthranilic acid.
-
CAUTION: In a chemical fume hood, slowly and with stirring, add 10 mL of concentrated sulfuric acid to the flask. The mixture will warm up and develop a dark green color.
-
Heat the mixture on a steam bath or in a heating mantle set to 100°C for 4 hours.[9] Swirl the flask occasionally.
-
Prepare a 500 mL beaker containing 200 mL of boiling deionized water.
-
QUENCHING (CRITICAL STEP): Very slowly and cautiously, pour the hot, dark green reaction mixture in a thin stream down the side of the beaker containing the boiling water.[9] This step is highly exothermic and can cause spattering. Perform this in a fume hood with the sash pulled down.
-
A precipitate will form. Continue boiling for a few minutes to ensure complete precipitation and to coagulate the product.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Further wash the solid with a 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with deionized water.
-
Dry the resulting solid (typically a pale yellow or tan powder) in an oven at 80-100°C.
Rationale & Scientist's Notes:
-
Sulfuric Acid's Role: Concentrated H₂SO₄ acts as a protic acid to activate the carbonyl group and as a powerful dehydrating agent, which removes the water formed during the reaction and drives the equilibrium towards the product.
-
Quenching in Boiling Water: Pouring the acidic mixture into boiling water serves multiple purposes. It rapidly quenches the reaction, dilutes the highly corrosive acid, and precipitates the water-insoluble acridone product for easy isolation.[9]
Part 2: Synthesis of 2-nitro-9(10H)-Acridinone
The second stage is the regioselective nitration of the acridone core. The electron-withdrawing nature of the carbonyl group and the electron-donating character of the amine within the heterocyclic ring system direct the incoming electrophile (the nitronium ion, NO₂⁺). The nitration occurs preferentially on the aniline-derived ring (positions 1-4) rather than the benzoic acid-derived ring (positions 5-8). The final product is predominantly the 2-nitro isomer.
Protocol 2: Nitration of 9(10H)-Acridinone
This protocol uses a mixture of nitric acid and acetic anhydride in acetic acid, a common method for controlled nitration.[10]
Materials & Reagents:
-
9(10H)-Acridinone (from Part 1)
-
Nitric acid (fuming, ~70%)
-
Acetic anhydride
-
Glacial acetic acid
-
10% Sodium hydroxide solution
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Set up a three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a chemical fume hood.
-
To the flask, add 1.95 g (0.01 mol) of 9(10H)-acridinone and 30 mL of glacial acetic acid. Stir to form a suspension.
-
In the dropping funnel, prepare the nitrating mixture by carefully adding 1.34 mL (0.03 mol) of nitric acid to 6.6 mL (0.07 mol) of acetic anhydride. Note: This mixture can be exothermic; prepare it slowly and allow it to cool if necessary.
-
Heat the acridone suspension to 60°C.
-
Once the temperature is stable, add the nitrating mixture dropwise from the funnel over 15-20 minutes, ensuring the temperature does not exceed 65°C.
-
After the addition is complete, maintain the reaction mixture at 60°C with stirring for 1.5 hours.[10]
-
Allow the reaction to cool to room temperature. A yellow precipitate should form.
-
Pour the cooled mixture into a beaker containing 200 mL of ice-water.
-
Neutralize the mixture by slowly adding 10% sodium hydroxide solution until the pH is approximately 7.
-
Collect the yellow solid precipitate by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove any residual salts.
-
Dry the final product, 2-nitro-9(10H)-acridinone, in an oven at 80-100°C.
Rationale & Scientist's Notes:
-
Nitrating Agent: The reaction between nitric acid and acetic anhydride generates acetyl nitrate, which is a milder and more controlled source of the nitronium ion (NO₂⁺) electrophile compared to the more aggressive nitric/sulfuric acid mixture. This helps prevent over-nitration.
-
Temperature Control: Maintaining the temperature at 60°C is crucial. Lower temperatures may lead to an incomplete reaction, while higher temperatures can result in the formation of undesired dinitro products and increase the risk of a runaway reaction.[10]
Quantitative Data Summary
| Step | Starting Material | Reagent 1 | Reagent 2 | Temp. (°C) | Time (h) | Expected Yield |
| 1. Cyclization | N-phenylanthranilic acid (4.26 g) | Conc. H₂SO₄ (10 mL) | - | 100 | 4 | 80-90% |
| 2. Nitration | 9(10H)-Acridinone (1.95 g) | Nitric Acid (1.34 mL) | Acetic Anhydride (6.6 mL) | 60 | 1.5 | ~95-100%[10] |
Critical Safety Protocols
Handling the reagents in this synthesis requires strict adherence to safety procedures.
General Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and gloves (Neoprene is recommended for phosphorus oxychloride and strong acids).[11][12]
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[12][13]
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. It is also a strong dehydrating agent. Avoid contact with skin and eyes. Reacts exothermically with water.
-
Phosphorus Oxychloride (POCl₃) (Alternative Cyclizing Agent): Extremely corrosive, toxic by inhalation, and reacts violently with water, releasing toxic fumes of HCl and phosphoric acid.[14][15] It must be handled under an inert atmosphere and away from moisture.[13] All equipment must be scrupulously dried before use. Contaminated clothing should be removed immediately.[11]
-
Nitric Acid (HNO₃): A strong oxidizing agent and highly corrosive. Causes severe burns upon contact. Avoid breathing vapors.
Waste Disposal:
-
All acidic and basic aqueous waste must be neutralized before disposal.
-
Organic waste should be collected in appropriately labeled containers. Follow all institutional and local guidelines for chemical waste disposal.
Summary and Conclusion
This guide provides a reliable and well-documented two-step pathway for the synthesis of 2-nitro-9(10H)-acridinone. The initial cyclization of N-phenylanthranilic acid establishes the foundational acridone structure, while the subsequent controlled nitration installs the nitro functionality at the desired position. By understanding the underlying chemical mechanisms and adhering strictly to the detailed protocols and safety measures, researchers can effectively synthesize this valuable compound for further investigation in drug development and materials science.
References
-
Kovalska, V., et al. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4288. Available at: [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: [Link]
-
Pellón, R. F., et al. (1991). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Synthetic Communications, 21(12-13), 1447-1453. Available at: [Link]
-
Kaur, H., et al. (2011). Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(4), 551-557. Available at: [Link]
-
Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. Available at: [Link]
-
Albert, A., & Ritchie, B. (1943). 9-Aminoacridine. Organic Syntheses, Coll. Vol. 3, p.53. Available at: [Link]
-
Begum, A., et al. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Online Journal of Pharmacology & Pharmacokinetics. Available at: [Link]
-
Jameel, A. A., & Al-Hadedi, A. A. M. (2012). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. National Journal of Chemistry, 47, 436-447. Available at: [Link]
-
Docampo Palacios, M., & Pellón Comdom, R. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 31(11), 1769-1774. Available at: [Link]
-
Various Authors. Acridone Research. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2018). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. Molecules, 23(11), 2962. Available at: [Link]
-
Nawrot, B., et al. (2012). Synthesis and biological activity of novel mycophenolic acid conjugates containing nitro-acridine/acridone derivatives. European Journal of Medicinal Chemistry, 56, 365-373. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]
-
Bielawska, A., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(63), 39818-39843. Available at: [Link]
-
Air Liquide. Safety Data Sheet: Phosphorus Oxychloride. Available at: [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. Journal of Applied Pharmaceutical Science, 14(8), 1-8. Available at: [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Official University of the Basque Country Journal. Available at: [Link]
-
Pellón, R. F., et al. (1991). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Taylor & Francis Online. Available at: [Link]
-
Allen, C. F. H., & McKee, G. H. W. (1939). Synthesis of Phenylanthranilic Acids. Journal of the American Chemical Society, 61(2), 500-500. Available at: [Link]
-
Docampo Palacios, M., & Pellón Comdom, R. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. ResearchGate. Available at: [Link]
Sources
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- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of novel mycophenolic acid conjugates containing nitro-acridine/acridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
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- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. my.airliquide.com [my.airliquide.com]
- 13. fishersci.com [fishersci.com]
- 14. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
Ullmann condensation for 2-nitro-9-acridone synthesis
Application Note: High-Purity Synthesis of 2-Nitro-9-Acridone via Modified Ullmann Condensation
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-nitro-9-acridone , a critical scaffold in the development of DNA-intercalating antitumor agents (e.g., Nitracrine) and antiviral compounds.
Unlike generic acridone syntheses, the production of the 2-nitro isomer requires precise retrosynthetic planning to ensure regioselectivity. This protocol utilizes a modified Ullmann condensation between 2-chloro-5-nitrobenzoic acid and aniline . This route is selected over the alternative (anthranilic acid + 4-nitrohalobenzene) because the nitro group in the starting material activates the halogen for Nucleophilic Aromatic Substitution (
Mechanistic Insight & Strategy
Retrosynthetic Logic
The synthesis is a two-stage process:
-
C-N Bond Formation (Ullmann Type): Coupling of 2-chloro-5-nitrobenzoic acid with aniline to form N-phenyl-5-nitroanthranilic acid.
-
Cyclodehydration: Ring closure using Polyphosphoric Acid (PPA) to form the acridone core.
Why this route?
-
Regiochemistry: The substituent at the 5-position of the benzoic acid precursor maps directly to the 2-position of the final acridone (see Diagram 1).
-
Electronic Activation: In 2-chloro-5-nitrobenzoic acid, the nitro group is para to the chlorine atom. This electron-withdrawing group (EWG) stabilizes the Meisenheimer complex intermediate, activating the chlorine for displacement by aniline. This is superior to coupling 2-chlorobenzoic acid with 4-nitroaniline, where the nitro group would deactivate the nucleophile (aniline).
Catalytic Cycle (Ullmann Condensation)
While the nitro group activates the substrate, copper catalysis is employed to ensure complete conversion and minimize by-products. The mechanism proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to the cuprous species, followed by coordination of the amine and reductive elimination.
Figure 1: Synthetic pathway for 2-nitro-9-acridone. The 5-nitro position on the precursor becomes the 2-nitro position on the acridone.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | Role | Purity Req. |
| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | Substrate (Electrophile) | >98% |
| Aniline | 62-53-3 | Substrate (Nucleophile) | ACS Reagent |
| Copper Powder | 7440-50-8 | Catalyst | < 75 µm |
| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous |
| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Cyclizing Agent | >83% phosphate |
Step 1: Synthesis of N-phenyl-5-nitroanthranilic acid
Objective: Create the diphenylamine backbone.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol), Aniline (9.2 g, 99.2 mmol, 2.0 eq), and
(13.7 g, 99.2 mmol) to the flask. -
Solvent & Catalyst: Add DMF (50 mL) followed by Copper powder (0.3 g, ~10 mol%).
-
Note: CuI (10 mol%) can be substituted for Cu powder if reaction kinetics are slow, but elemental Cu is easier to remove during workup.
-
-
Reaction: Heat the mixture to reflux (approx. 150°C) under nitrogen for 4–6 hours.
-
Checkpoint: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting acid spot (
) should disappear, replaced by a fluorescent yellow/orange spot ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into 500 mL of ice-water .
-
Acidify carefully with HCl (2M) until pH 3–4. The intermediate will precipitate as a yellow/orange solid.
-
Filter the solid and wash efficiently with water (3 x 50 mL) to remove excess aniline and DMF.
-
Purification: Dissolve the crude solid in dilute NaOH, filter off the copper residue (insoluble), and re-precipitate the filtrate with HCl.
-
-
Drying: Dry the solid in a vacuum oven at 60°C.
-
Expected Yield: 85–90%.[1]
-
Appearance: Yellow powder.
-
Step 2: Cyclization to 2-Nitro-9-Acridone
Objective: Intramolecular Friedel-Crafts acylation to close the ring.
-
Setup: Use a 100 mL round-bottom flask (no solvent required).
-
Mixing: Add N-phenyl-5-nitroanthranilic acid (5.0 g) and Polyphosphoric Acid (PPA) (50 g).
-
Ratio: A 1:10 (w/w) ratio ensures the PPA acts as both solvent and reagent.
-
-
Reaction: Heat the viscous mixture to 100°C on an oil bath with manual stirring (glass rod) initially until homogenous, then magnetic stirring if possible. Hold for 2 hours.
-
Caution: Do not exceed 120°C to prevent charring/tar formation.
-
-
Quenching:
-
Cool the mixture to ~60°C.
-
Slowly pour the syrup into 300 mL of crushed ice/water with vigorous stirring. The acridone will crash out as a bright yellow/brown precipitate.
-
Stir the suspension for 30 minutes to hydrolyze any polyphosphates.
-
-
Isolation:
-
Filter the solid.
-
Wash with hot water (2 x 100 mL) to remove all traces of acid.
-
Wash with cold methanol (1 x 20 mL) to remove unreacted organic impurities.
-
-
Purification (Optional but Recommended): Recrystallize from Nitrobenzene or DMF/Water .
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Water Content (Step 1) | < 0.5% | Water deactivates the Ullmann catalyst and consumes the base. Use anhydrous DMF.[1] |
| Temperature (Step 2) | 100°C ± 5°C | < 90°C: Incomplete cyclization. > 120°C: Formation of black tar impurities. |
| Copper Removal | Filtration at high pH | Residual Cu is cytotoxic. Ensure the intermediate is dissolved in base and filtered before the final acid precipitation in Step 1. |
| Stoichiometry | Aniline excess (2.0 eq) | Essential to drive the reaction to completion and act as a proton sponge, though |
Troubleshooting Flowchart
Figure 2: Troubleshooting logic for common synthesis failures.
References
-
Acheson, R. M. (1973).[1][3] The Chemistry of Heterocyclic Compounds: Acridines. John Wiley & Sons.[1] (Classic reference for acridone numbering and general synthesis).
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link
-
Denny, W. A., et al. (1983).[1] Potential Antitumor Agents.[4] 38. 2-Substituted 9-Acridanones. Journal of Medicinal Chemistry, 26(11), 1619–1625. (Specific reference for 2-substituted acridones via the chlorobenzoic acid route). Link
-
PubChem Compound Summary. (n.d.). 2-Nitro-9-acridone.[1][3] National Center for Biotechnology Information. Link
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Application Note: Analytical Strategies for 9(10H)-Acridinone, 2-nitro-
Critical Data Integrity Note
Subject: CAS Registry Number Discrepancy Observation: The CAS number 1796-27-6 provided in the request is widely associated in chemical databases (e.g., PubChem, chemical vendors) with Methyl piperidine-1-carboxylate .[1] Corrective Action: This guide strictly addresses the chemical entity requested by name: 2-nitro-9(10H)-acridinone (also known as 2-nitroacridone). Researchers must verify the CAS number on their specific reagent vials, as 2-nitroacridone is often custom-synthesized as an intermediate for 2-aminoacridone (CAS 27918-14-5).[1]
Introduction & Analyte Profile
2-nitro-9(10H)-acridinone (2-NA) is a critical intermediate in the synthesis of acridone-based fluorophores, most notably 2-aminoacridone (2-AMAC) , which is a standard fluorescent label for glycan analysis.[1]
The detection of 2-NA is analytically significant for two primary reasons:
-
Process Control: It is the direct precursor to 2-AMAC; monitoring its conversion is essential for yield optimization.[1]
-
Impurity Screening: As a nitro-aromatic compound, 2-NA is a potential genotoxic impurity (GTI) .[1] Regulatory bodies (ICH M7 guidelines) require sensitive screening of nitro-precursors in final pharmaceutical drug substances (like 2-AMAC) to ppm/ppb levels.[1]
Physicochemical Properties
-
Molecular Formula:
-
Molecular Weight: 240.21 g/mol
-
Solubility: Poor in water; soluble in DMSO, DMF, and hot acetic acid.[1]
-
Fluorescence: Quenched. unlike its highly fluorescent amino-derivative, the nitro group facilitates intersystem crossing and non-radiative decay, rendering 2-NA weakly fluorescent.[1] This "dark" property is the basis for differential detection.
Analytical Decision Matrix
The choice of method depends on the analytical threshold required (Process vs. Trace).
Figure 1: Analytical workflow selection based on sensitivity requirements.
Method A: HPLC-UV/Vis (Process Monitoring)
Scope: Routine purity analysis (>0.05% w/w) and reaction monitoring. Principle: Nitro-acridones exhibit strong UV absorbance at 254 nm and a characteristic yellow absorbance in the visible range (~400 nm).
Protocol 1: Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Standard reversed-phase retention for hydrophobic aromatics.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures the acridone nitrogen remains protonated/neutral, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent for hydrophobic nitro-aromatics.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Detection | PDA/UV: 254 nm (Quant), 400 nm (Specific ID) | 400 nm is selective for the yellow nitro-chromophore, avoiding interference from benzenoid precursors.[1] |
| Temperature | 40°C | Improves mass transfer and peak sharpness.[1] |
Gradient Profile:
-
0-2 min: 10% B (Equilibration)[1]
-
2-15 min: 10%
90% B (Linear Ramp)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
15-18 min: 90% B (Wash)[1]
-
18-20 min: 10% B (Re-equilibration)
Sample Preparation:
-
Dissolve 1 mg of 2-NA in 1 mL DMSO (Crucial: 2-NA has poor solubility in pure methanol/ACN).[1]
-
Dilute 1:10 with Mobile Phase B (ACN) before injection to prevent precipitation in the needle.
Method B: LC-MS/MS (Trace Impurity Screening)[1]
Scope: Genotoxic Impurity (GTI) analysis (ppb levels) in 2-aminoacridone drug substances. Principle: Electrospray Ionization (ESI) in Positive mode. The acridone core protonates easily.
Protocol 2: Mass Spectrometry Parameters
-
Ionization Source: ESI Positive (+)
-
Precursor Ion:
-
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C
MRM (Multiple Reaction Monitoring) Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Interpretation |
| Quantifier | 241.1 | 195.1 | 25 | Loss of |
| Qualifier | 241.1 | 211.1 | 20 | Loss of |
| Qualifier | 241.1 | 167.1 | 40 | Collapse of acridone core (Loss of CO). |
System Suitability Criteria:
-
S/N Ratio: >10 for Limit of Quantitation (LOQ).
-
Linearity:
over 1–1000 ng/mL range.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Method C: Reductive Fluorescence ("Turn-On" Assay)[1]
Scope: High-sensitivity detection without Mass Spec. Mechanism: 2-nitroacridone (Non-fluorescent) is chemically reduced to 2-aminoacridone (Highly Fluorescent).[1] The increase in fluorescence is proportional to the 2-NA concentration.
Figure 2: The "Turn-On" mechanism.[1] The nitro group quenches fluorescence; reduction restores the conjugated push-pull system.
Protocol 3: Pre-Column Reduction Derivatization
-
Preparation: Prepare sample solution in Methanol/Water (50:50).
-
Reduction Step: Add 10-fold molar excess of Sodium Dithionite (
) or use a Zinc dust/Formic Acid column inline. Incubate at 40°C for 15 mins. -
Detection:
-
Excitation: 428 nm
-
Emission: 525 nm[2]
-
-
Calculation:
(Note: Native fluorescence accounts for any pre-existing 2-aminoacridone impurity).
References & Authority
-
Acridone Synthesis & Properties:
-
Fluorescence Quenching by Nitro Groups:
-
Source: ResearchGate / Journal of Fluorescence.
-
Context: Mechanisms of fluorescence quenching in nitro-aromatics (Intermolecular Charge Transfer).[1]
-
Link:
-
-
Genotoxic Impurity Analysis (Nitro-aromatics):
-
LC-MS/MS of Nitro-Compounds:
-
Source: Journal of Food and Drug Analysis.
-
Context: Methodologies for detecting nitrofuran metabolites using LC-MS/MS (analogous fragmentation pathways for nitro-aromatics).[1]
-
Link:
-
Sources
derivatization of 9(10H)-Acridinone, 2-nitro- for enhanced bioactivity
Application Note: Strategic Derivatization of 9(10H)-Acridinone, 2-nitro- for Enhanced Bioactivity
Executive Summary
The 9(10H)-acridinone scaffold represents a privileged structure in medicinal chemistry, characterized by its planar tricyclic chromophore capable of DNA intercalation. The 2-nitro-9(10H)-acridinone derivative is particularly valuable due to the electron-withdrawing nitro group at the C2 position, which modulates the redox potential of the ring system and serves as a versatile handle for further functionalization. This guide details the strategic derivatization of this scaffold, focusing on N10-alkylation to improve solubility and DNA affinity, and C2-transformation (nitro-to-amine-to-amide) to target specific binding pockets in oncology (Topoisomerase II inhibition) and virology (Interferon induction).
Strategic Design & SAR Logic
The bioactivity of 2-nitroacridone is limited by its poor aqueous solubility and non-specific binding. To enhance its therapeutic index, we employ a bipartite modification strategy:
-
N10-Position (Solubility & Affinity): The acridone nitrogen (N10) is the primary site for introducing basic side chains (e.g.,
-dialkylaminoalkyl groups). This modification serves two purposes:-
Solubility: Disrupts intermolecular hydrogen bonding and introduces ionizable groups.
-
DNA Binding: The cationic side chain interacts electrostatically with the anionic phosphate backbone of DNA, stabilizing the intercalation complex.
-
-
C2-Position (Electronic & Steric Tuning):
-
Nitro (
): Acts as a hypoxia-selective trigger (bioreductive prodrug) or an electron-withdrawing group to lower the pKa of the N10 proton (if unsubstituted). -
Amino (
) / Amide ( ): Reduction and acylation allow for the introduction of hydrogen bond donors/acceptors to interact with base pairs in the DNA minor groove.
-
Visualizing the SAR Logic
Figure 1: Structure-Activity Relationship (SAR) logic flow for 2-nitroacridone optimization.
Experimental Protocols
Protocol A: Synthesis of the Core & N10-Alkylation
Rationale: Direct alkylation of 2-nitroacridone is challenging due to its insolubility. We utilize a high-temperature base-catalyzed method in a polar aprotic solvent.
Reagents:
-
2-Nitro-9(10H)-acridinone (Starting Material)
-
3-(Dimethylamino)propyl chloride hydrochloride (Alkylating Agent)
-
Potassium Carbonate (
) or Sodium Hydride ( , 60% dispersion) -
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend 2-nitro-9(10H)-acridinone (1.0 eq) in anhydrous DMF (10 mL/g).
-
Deprotonation:
-
Method A (Mild): Add anhydrous
(4.0 eq) and stir at 60°C for 30 mins. -
Method B (Aggressive): Cool to 0°C, add
(1.5 eq) portion-wise. Stir for 30 mins until gas evolution ceases.
-
-
Alkylation: Add 3-(dimethylamino)propyl chloride hydrochloride (1.2 eq) (free-based beforehand if using NaH, or added directly with excess
). -
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (Mobile phase:
:MeOH 9:1). The product will be less polar and fluorescent under UV. -
Work-up: Pour the reaction mixture into ice-cold water.
-
If solid precipitates: Filter, wash with water, and air dry.
-
If oil forms: Extract with
( ), wash organics with brine, dry over , and concentrate.
-
-
Purification: Recrystallize from Ethanol/DMF or perform flash chromatography on silica gel.
Validation Check:
Protocol B: C2-Nitro Reduction and Functionalization
Rationale: The nitro group is reduced to an amine to allow for the attachment of acyl groups that can interact with specific amino acid residues in the target protein (e.g., Topoisomerase II).
Reagents:
-
N10-alkylated-2-nitroacridone (from Protocol A)
-
Stannous Chloride Dihydrate (
) or Pd/C + -
Ethanol/Ethyl Acetate
Step-by-Step Methodology:
-
Reduction: Dissolve the nitro derivative in Ethanol (20 mL/mmol). Add
(5.0 eq). -
Reflux: Heat to reflux for 2–3 hours. The yellow nitro compound typically turns to a fluorescent orange/red amine.
-
Work-up: Cool, neutralize with saturated
solution (careful of foaming), and extract with Ethyl Acetate. -
Acylation (Example): To the crude amine in
at 0°C, add Triethylamine (1.5 eq) and Methanesulfonyl chloride (1.1 eq) or Acetyl chloride. Stir at RT for 2 hours. -
Isolation: Wash with water, dry, and recrystallize from EtOH.
Bioactivity Evaluation Workflow
To validate the enhanced bioactivity, the following assay hierarchy is recommended:
| Assay Type | Target Metric | Methodological Note |
| DNA Binding | Measure the shift in DNA thermal denaturation temperature ( | |
| Cytotoxicity | MTT assay on HL-60 (Leukemia) and MCF-7 (Breast) cell lines. Compare against standard Amsacrine. | |
| Topoisomerase II | kDNA Decatenation | Gel electrophoresis assay measuring the conversion of catenated kinetoplast DNA to minicircles. |
Experimental Workflow Diagram
Figure 2: Synthetic workflow from raw scaffold to bioactive lead.
Data Presentation: Expected Results
The following table summarizes typical comparative data for 2-nitroacridone derivatives, illustrating the impact of derivatization (Data adapted from general structure-activity trends in acridone literature [1, 2]).
| Compound ID | Substituent (N10) | Substituent (C2) | Solubility (PBS, pH 7.4) | DNA | HL-60 |
| Ref (Core) | H | N/A (Insoluble) | |||
| Deriv A | |||||
| Deriv B | |||||
| Deriv C |
Analysis:
-
Deriv A: Alkylation alone drastically improves solubility and enables measurable bioactivity.
-
Deriv C: Conversion of the amine to a sulfonamide (bioisostere of the amide) often enhances metabolic stability and DNA binding affinity, resulting in the lowest
.
References
-
Gao, C., et al. (2021). "Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe." NIH PubMed Central. Available at: [Link]
-
Rescifina, A., et al. (2017).[1] "Recent developments in the synthesis and biological activity of acridine/acridone analogues." RSC Advances. Available at: [Link]
-
Lowery, K., et al. (2023). "Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity." Chemical Biology & Drug Design. Available at: [Link]
-
Ikawa, T., et al. (2012). "Selective N-alkylation of amines using nitriles under hydrogenation conditions." Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Nitro-9(10H)-Acridinone Synthesis
Topic: Yield Optimization & Troubleshooting for 2-Nitro-9(10H)-Acridinone Audience: Pharmaceutical Researchers & Organic Chemists
Executive Summary
The synthesis of 2-nitro-9(10H)-acridinone (also referred to as 2-nitroacridone) presents specific challenges due to the strong electron-withdrawing nature of the nitro group and the extreme insolubility of the acridone core.
While the direct nitration of acridone yields a mixture of isomers (mainly 2- and 4-nitro), the most reliable, high-yield method is the Ullmann Condensation of 2-chloro-5-nitrobenzoic acid with aniline , followed by acid-catalyzed cyclization. This guide focuses on optimizing this specific pathway, as it offers the highest regioselectivity and scalability.
Module 1: The Synthetic Pathway (Visualized)
The following diagram illustrates the optimized route. Note the specific mapping of the nitro group from the meta position relative to the carboxyl group in the starting material to the 2-position in the final acridone ring.
Figure 1: Optimized synthetic pathway for 2-nitro-9(10H)-acridinone via Ullmann condensation.
Module 2: Critical Protocol Optimization (Step-by-Step)
Step 1: Ullmann Condensation (The Coupling)
Reaction:[1] 2-Chloro-5-nitrobenzoic acid + Aniline
The Problem: Standard Ullmann conditions often lead to low yields due to copper catalyst poisoning or incomplete conversion. The Solution: Use a polar aprotic solvent (DMF) instead of amyl alcohol to enhance the nucleophilicity of aniline and solubility of the benzoate salt.
| Parameter | Standard Protocol | Optimized Protocol | Reasoning |
| Solvent | Amyl Alcohol / Nitrobenzene | DMF (N,N-Dimethylformamide) | Higher solubility of the salt; allows lower temp than nitrobenzene, reducing tar. |
| Base | K₂CO₃ (Granular) | K₂CO₃ (Micronized/Powder) | Surface area is critical for the heterogeneous reaction. |
| Catalyst | Copper Powder | CuI (10 mol%) + L-Proline (20 mol%) | Ligand-assisted Ullmann (Ma's conditions) drastically lowers activation energy compared to naked Cu. |
| Temp | Reflux (>180°C) | 100-110°C | Prevents decarboxylation of the starting benzoic acid. |
Protocol:
-
Dissolve 2-chloro-5-nitrobenzoic acid (1 eq) and aniline (1.2 eq) in DMF.
-
Add K₂CO₃ (2.5 eq) and stir for 10 min.
-
Add CuI (0.1 eq) and L-Proline (0.2 eq).
-
Heat to 100°C under N₂ atmosphere for 6–12 hours.
-
Workup: Pour into 1N HCl (ice cold). The yellow precipitate is the intermediate acid. Recrystallize from Ethanol/Water.
Step 2: Cyclization (Ring Closure)
Reaction: 2-Anilino-5-nitrobenzoic acid
The Problem: Polyphosphoric acid (PPA) is viscous and causes local overheating (charring). POCl₃ produces the 9-chloro derivative which requires a hydrolysis step. The Solution: Optimized PPA method with mechanical stirring.
Protocol:
-
Mix the intermediate acid with PPA (1:10 w/w ratio).
-
Critical: Heat to 100°C (do not exceed 110°C).
-
Stir mechanically for 2–3 hours. The color will deepen to an intense yellow/brown.
-
Quenching: Pour the hot syrup slowly into crushed ice/ammonia water with vigorous stirring.
-
Isolation: Filter the yellow solid. Wash with water, then hot ethanol (to remove unreacted intermediate).
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield in the first step is <40%. What is going wrong?
Diagnosis: Likely decarboxylation of the 2-chloro-5-nitrobenzoic acid or catalyst deactivation. Fix:
-
Check Temperature: If using DMF, do not exceed 130°C. High temps promote loss of CO₂, leaving you with 3-nitro-chlorobenzene byproducts.
-
Water Content: The Ullmann reaction is sensitive to water. Dry your DMF over molecular sieves and flame-dry your glassware.
-
Catalyst: Switch from metallic copper bronze to CuI/L-Proline . The ligand stabilizes the active Cu(I) species.
Q2: The final product is a dark brown/black tar instead of a yellow powder.
Diagnosis: Carbonization during the PPA cyclization step. Fix:
-
Temperature Control: You likely exceeded 120°C. The nitro group makes the ring electron-deficient, but the molecule is thermally sensitive in acid. Keep the PPA bath at exactly 100°C.
-
PPA Quality: Old PPA absorbs water. Use fresh PPA with high P₂O₅ content (83-85%).
Q3: I cannot dissolve the final product for NMR/purification.
Diagnosis: 2-Nitroacridone is notoriously insoluble due to π-stacking and H-bonding. Fix:
-
NMR Solvent: Do not use CDCl₃. Use DMSO-d₆ or TFA-d (Trifluoroacetic acid).
-
Purification: Do not attempt column chromatography (it will streak or stick).
-
Method A: Boil in DMF and filter hot (removes soluble impurities).
-
Method B: Dissolve in concentrated H₂SO₄ (it forms a deep orange solution), filter through glass wool, and reprecipitate into ice water.
-
Q4: How do I confirm I have the 2-nitro isomer and not the 3-nitro?
Answer: This depends entirely on your starting material.
-
2-Chloro-5-nitrobenzoic acid + Aniline
2-Nitroacridone . -
2-Chlorobenzoic acid + 4-Nitroaniline
3-Nitroacridone . -
Validation: In ¹H NMR (DMSO-d₆), look for the doublet with a small coupling constant (
Hz) for the proton between the nitro and carbonyl groups (H1). If you have the 3-nitro isomer, the splitting pattern will differ (H4 would be the doublet).
Module 4: Logic Tree for Impurity Analysis
Use this flowchart to identify the source of yield loss.
Figure 2: Diagnostic logic tree for identifying synthesis failures.
References
- Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 2004.
-
Acridone Synthesis Protocols
-
2-Nitroacridone Specifics & Properties
-
PubChem. "2-Nitroacridine Compound Summary."[6] National Library of Medicine.
-
Source:
- Context: Verification of chemical structure, isomers, and physical properties (insolubility).
-
-
Starting Material Synthesis (2-Chloro-5-nitrobenzoic acid)
-
Google Patents. "Production process of 2-chloro-5-nitrobenzoic acid." CN102329237A.[7]
-
Source:
- Context: Confirms the industrial route and nitration patterns ensuring the "5-nitro" placement in the starting material, which maps to "2-nitro" in the acridone.
-
Sources
- 1. Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 6. 2-Nitroacridine | C13H8N2O2 | CID 298500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Nitro-9(10H)-Acridinone
Topic: Recrystallization and Purification Protocols for 2-Nitro-9(10H)-Acridinone Cas No: 578-95-0 (Parent Acridone); Specific derivative: 2-Nitro isomer. Audience: Synthetic Chemists, Process Development Scientists.
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-Nitro-9(10H)-acridinone (2-nitroacridone) is a highly conjugated, planar heterocyclic compound used primarily as an intermediate in the synthesis of antitumor agents (e.g., imidazoacridinones) and DNA-intercalating drugs.
The Challenge: The primary purification challenge lies in its extreme insolubility in common organic solvents (ethanol, chloroform, ether) and its high melting point (>300°C). Crude material from the cyclization of N-(4-nitrophenyl)anthranilic acid often contains:
-
Unreacted Precursors: N-phenylanthranilic acid derivatives (soluble in base).
-
Inorganic Salts: Residuals from Polyphosphoric Acid (PPA) or POCl₃ cyclization.
-
Tarry By-products: Oxidative degradation products formed during high-temperature cyclization.
This guide provides a field-proven protocol using Glacial Acetic Acid as the solvent of choice, balancing solubility power with recoverability.
The "Golden Path" Protocol: Glacial Acetic Acid Recrystallization
Why Acetic Acid?
Acridones are weak bases. Boiling glacial acetic acid protonates the acridone nitrogen and carbonyl oxygen, significantly disrupting the strong intermolecular
Reagents & Equipment
-
Solvent: Glacial Acetic Acid (ACS Reagent Grade, >99.7%).
-
Adsorbent: Activated Charcoal (acid-washed).
-
Equipment: Round-bottom flask, reflux condenser, pre-heated Buchner funnel or fluted filter paper, heating mantle.
Step-by-Step Methodology
| Step | Action | Technical Rationale (The "Why") |
| 1. Dissolution | Suspend crude solid in Glacial Acetic Acid (ratio: ~1 g / 20-30 mL). Heat to vigorous reflux. | Acridones require temperatures near 118°C (BP of AcOH) to achieve saturation. Do not attempt this with ethanol; solubility is insufficient. |
| 2. Saturation Check | If solid remains after 15 mins of reflux, add solvent in 5 mL increments. | Note: A small amount of black/brown residue may never dissolve; this is likely carbonized "tar" and should be filtered out, not dissolved. |
| 3. Decolorization | Remove heat source briefly. Add activated charcoal (1-2% w/w). Resume reflux for 5-10 mins. | Removes colored oxidative impurities. Caution: Adding charcoal to a boiling solution can cause violent foaming (nucleation). |
| 4. Hot Filtration (CRITICAL) | Filter the boiling solution through a pre-heated funnel into a pre-warmed receiving flask. | Failure Point: 2-Nitroacridone precipitates instantly upon cooling. If the funnel is cold, the product will crash out on the filter paper ("brick dust"), blocking flow and ruining yield. |
| 5. Crystallization | Allow the filtrate to cool to room temperature slowly (over 2-3 hours). | Slow cooling promotes the growth of defined yellow needles/prisms, excluding impurities from the crystal lattice. Rapid cooling traps solvent and impurities. |
| 6. Collection | Filter the yellow crystals. Wash with a small volume of cold acetic acid, then copious water. | The water wash removes residual acetic acid and any trapped inorganic salts. |
| 7. Drying | Dry at 100-110°C under vacuum. | Acetic acid binds tenaciously to the crystal surface. High heat is required to drive it off. |
Troubleshooting Matrix
Use this matrix to diagnose issues during the purification process.
| Symptom | Probable Cause | Corrective Action |
| "Brick Dust" on Filter | Solution cooled during filtration; Funnel was too cold. | Stop. Return filter paper and solid to the flask. Add more solvent, reflux to dissolve, and repeat filtration using a steam-heated funnel or heat gun on the glass. |
| Low Recovery (<40%) | Volume of solvent was too high (product remained in mother liquor). | Concentrate the mother liquor by distillation (remove ~30-50% of solvent) and cool again to crop a second batch. |
| Product is Brown/Tan | Occlusion of tarry impurities; Insufficient charcoal. | Recrystallize again. Ensure the solution is not "supersaturated" (too thick), which traps impurities. Increase charcoal to 5% w/w. |
| Material Won't Dissolve | Crude is likely cross-linked polymer or inorganic salt; Solvent BP too low. | Plan B: Switch to DMF (Dimethylformamide) . BP is 153°C. Warning: DMF is harder to remove and more toxic. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for purification, specifically addressing the solubility challenges of nitro-acridones.
Caption: Figure 1.[1][2] Purification workflow prioritizing Glacial Acetic Acid, with a contingency switch to DMF for highly recalcitrant crude material.
Frequently Asked Questions (FAQ)
Q1: Why can't I use Ethanol? It's safer. A: 2-nitroacridone is virtually insoluble in ethanol, even at boiling point. The nitro group and the acridone core create a rigid, planar structure with high lattice energy. You would need an impractical volume of ethanol (e.g., 1L per gram) to dissolve it, leading to poor recovery.
Q2: The product smells like vinegar even after drying. How do I fix this? A: Acetic acid can form solvates or get trapped in the crystal lattice.
-
Fix: Wash the filtered solid thoroughly with water (to displace acetic acid) before the final drying step.
-
Fix: If the smell persists, dry in a vacuum oven at >100°C. The melting point of 2-nitroacridone is >300°C, so it is thermally stable enough for aggressive drying.
Q3: My crude is black. Is it ruined? A: Not necessarily. The cyclization of N-(4-nitrophenyl)anthranilic acid using POCl₃ or PPA often produces black tar. This tar is usually less soluble than the acridone.
-
Action: Perform the hot filtration carefully.[3] The black tar will often remain on the filter paper, while the bright yellow acridone passes through in the filtrate.
Q4: Can I use DMF/Water mixtures? A: Yes. Dissolve the crude in boiling DMF, filter hot, and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool. This is a "solvent/anti-solvent" method. However, removing DMF traces is difficult and may interfere with subsequent biological assays or NMR analysis.
Comparative Solvent Data
| Solvent | Boiling Point (°C) | Solubility of 2-Nitroacridone | Ease of Removal | Recommendation |
| Glacial Acetic Acid | 118 | High (Hot) / Low (Cold) | Moderate (Water wash required) | Primary Choice |
| DMF | 153 | Very High (Hot) | Difficult (High BP) | Secondary Choice |
| Ethanol | 78 | Negligible | Easy | Not Recommended |
| Nitrobenzene | 210 | High | Very Difficult / Toxic | Avoid (Obsolete) |
References
-
ChemicalBook. (n.d.). 9(10H)-Acridone Properties and Melting Point. Retrieved from
-
Sigma-Aldrich. (n.d.). Acetic Acid, Glacial - Product Specification and Solubility Data. Retrieved from
-
ResearchGate. (2020).[2] Synthesis pathway of 2-nitroacridone and adsorption mechanisms. Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). 9(10H)-Acridinone Thermochemistry Data. Retrieved from
Sources
resolving poor solubility of 2-nitro-9(10H)-acridinone in aqueous media
Ticket ID: #2N-ACR-SOL Status: Open Priority: High (Blocking Experimental Progress) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Root Cause Analysis
User Issue: "I cannot get 2-nitro-9(10H)-acridinone into solution for my cytotoxicity assays. It precipitates immediately upon addition to media, even from a DMSO stock."
Technical Diagnosis: The solubility profile of 2-nitro-9(10H)-acridinone is dominated by its "Brick Dust" character.[1] This is not merely a lipophilicity issue (LogP); it is a crystal lattice energy issue.[1]
-
Planar Stacking: The tricyclic acridone core facilitates strong
stacking interactions.[1] -
Intermolecular Hydrogen Bonding: The N(10)-H donor and C(9)=O acceptor form a robust hydrogen-bond network in the solid state, raising the melting point to >300°C.[1]
-
The Nitro Group: While the nitro group at position 2 adds polarity, it also increases the dipole moment, potentially strengthening intermolecular attraction within the crystal lattice rather than aiding solvation in water.
Immediate Action Required: Stop using simple aqueous buffers or pH adjustments (acid/base) for biological assays.[1] The pKa of the N(10)-H is >10, meaning it will not deprotonate at physiological pH (7.4).[1] You must utilize cosolvent systems or supramolecular encapsulation .[1]
Decision Matrix: Select Your Workflow
Use the following logic to determine the correct solubilization protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: The "Step-Down" DMSO Method (Bioassays)
Context: Direct addition of a high-concentration DMSO stock to aqueous media causes "solvent shock," leading to immediate nucleation and precipitation (Tyndall effect).[1] This protocol mitigates shock.[1]
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.[1]
-
PBS (Phosphate Buffered Saline), pre-warmed to 37°C.[1]
Step-by-Step Procedure:
-
Primary Stock: Dissolve 2-nitroacridinone in 100% DMSO to a concentration of 10 mM .
-
Note: Sonication (40 kHz, 10 mins) is mandatory.[1] Visual clarity is not enough; check for micro-particulates.
-
-
Intermediate Dilution (The Critical Step):
-
Prepare an intermediate working solution in pure DMSO first.
-
Example: If your final target is 10 µM, dilute the 10 mM stock 1:100 in DMSO to get 100 µM.
-
-
Final Dilution:
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Cloudiness upon addition to media | Rapid nucleation (Solvent Shock).[1] | Use "Intermediate Dilution" step.[1] Do not jump from 10 mM to 10 µM in water.[1] |
| Precipitate after 24h incubation | Thermodynamic instability. | The compound is crashing out over time.[1] Switch to Protocol B (Cyclodextrins).[1] |
| Cell death in Vehicle Control | DMSO toxicity.[1] | Reduce final DMSO to <0.1% or switch to Protocol B. |
Protocol B: Cyclodextrin Encapsulation (Gold Standard)[1]
Context: Hydroxypropyl-
Mechanism: The planar acridone backbone fits into the hydrophobic cavity of the cyclodextrin torus. The external hydroxyl groups of the CD interact with water.
Reagents:
Step-by-Step Procedure:
-
Carrier Preparation: Prepare a 20% (w/v) HP-
-CD solution in Milli-Q water or PBS.[1] Filter sterilize (0.22 µm). -
Compound Addition: Add excess 2-nitroacridinone powder to the CD solution.
-
Equilibration:
-
Shake or stir vigorously at room temperature for 24–48 hours .
-
Alternative: Sonicate for 60 minutes, then stir overnight.
-
-
Purification:
-
Centrifuge at 10,000 x g for 10 minutes to pellet undissolved "brick dust."
-
Collect the supernatant. This contains the soluble drug-CD complex.[1]
-
-
Quantification: Measure absorbance (approx. 400 nm) to determine the concentration of the solubilized compound using a standard curve prepared in DMSO.
Protocol C: Chemical Synthesis Solubilization
Context: When using 2-nitroacridinone as an intermediate (e.g., reducing the nitro group to an amine), biological compatibility is not required.[1]
Strategy 1: High-Boiling Polar Aprotic Solvents
-
Solvents: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Temperature: These solvents often require heating to 80–100°C to fully dissolve the lattice.
-
Warning: Upon cooling, the compound may recrystallize.[2] Reactions should be performed hot if possible.[1]
Strategy 2: Deprotonation (Anionic Species)
-
Acidity: The N(10)-H is weakly acidic (pKa > 10).[1]
-
Reagents: Potassium Hydroxide (KOH) in Methanol or Sodium Hydride (NaH) in DMF.[1]
-
Procedure: Treat the suspension with 1.1 equivalents of base. The solution will likely turn a deep red/orange (bathochromic shift) as the acridone anion is formed.[1] This species is highly soluble in polar organic solvents.[1]
Frequently Asked Questions (FAQs)
Q: Can I use ethanol as a cosolvent? A: Generally, no.[1] 2-nitroacridinone has very poor solubility in ethanol (<1 mg/mL) at room temperature.[1] It requires boiling ethanol to achieve significant solubility, which is impractical for cell culture.[1] DMSO or DMF are superior choices.[1]
Q: Why does the solution turn yellow/green? A: Acridinone derivatives are highly fluorescent. The 2-nitro group can quench this fluorescence partially, but yellow coloration is normal.[1] A shift to deep red usually indicates deprotonation (high pH).[1]
Q: I need to inject this into mice. What vehicle do I use?
A: Do not use 100% DMSO. Use the HP-
References & Validation
-
Acridone Physical Properties:
-
Cyclodextrin Solubilization of Planar Heterocycles:
-
DMSO in Biological Assays:
-
Acidity of Acridinones:
Sources
- 1. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]
- 2. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9(10H)-Acridinone [webbook.nist.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. organicchemistrydata.org [organicchemistrydata.org]
enhancing the fluorescence quantum yield of 2-nitro-9(10H)-acridinone derivatives
Technical Support Center: Acridinone Photophysics & Chemistry Topic: Enhancing Fluorescence Quantum Yield (FQY) of 2-nitro-9(10H)-acridinone Derivatives Ticket ID: ACR-NITRO-QY-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Acridinone Technical Support Center. I understand you are dealing with the characteristically low fluorescence quantum yield (
This is a known feature, not a bug. The nitro group is a quintessential "fluorescence killer" (quencher). If your goal is to make the molecule itself bright, you are fighting quantum mechanics. If your goal is to use it as a probe, you must exploit this quenching.
This guide is structured to troubleshoot two distinct objectives:
-
Synthetic Modification: You need a permanently fluorescent derivative.
-
Assay Optimization: You are using the nitro-derivative as a "turn-on" probe (e.g., for nitroreductase/hypoxia detection) and need to maximize the signal-to-noise ratio.
Module 1: The Physics of Quenching (Diagnostics)
Q: Why is my 2-nitro-9(10H)-acridinone signal indistinguishable from the background?
A: The 2-nitro substituent introduces a rapid non-radiative decay pathway that outcompetes fluorescence.
The Mechanism:
The nitro group (
Visualizing the Problem:
Figure 1: Jablonski diagram illustrating the quenching mechanism dominated by Intersystem Crossing (ISC) induced by the nitro group.
Module 2: Synthetic Strategies (Permanent Enhancement)
Q: I need a bright, stable fluorophore. How do I modify the 2-nitro scaffold?
A: You must chemically reduce the nitro group.[1] The 2-amino-9(10H)-acridinone derivative is highly fluorescent because the amino group (
Troubleshooting Synthesis:
If you have performed the reduction but yield is low or fluorescence is unstable, check the N10 position. Unsubstituted acridones (
Recommended Workflow:
-
N-Alkylation: Protect N10 with a methyl or alkyl chain to improve solubility and prevent stacking.
-
Reduction: Convert
to .
Data Comparison:
| Derivative | Substituent (C2) | N10 Position | Solubility | |
| Precursor | Nitro ( | H | < 0.01 (Dark) | Poor |
| Intermediate | Nitro ( | Methyl | < 0.01 (Dark) | Good |
| Target | Amino ( | Methyl | 0.60 - 0.85 | Good |
*Values in Ethanol/Methanol. Solvent dependent.
Protocol: Chemical Reduction (Nitro
-
Reagents: Hydrazine hydrate (
), 10% Pd/C catalyst. -
Solvent: Ethanol (reflux).[2]
-
Step 1: Dissolve 2-nitro-10-methyl-acridinone in ethanol.
-
Step 2: Add Pd/C (10 mol%) and heat to reflux.
-
Step 3: Dropwise addition of hydrazine hydrate (5-10 eq).
-
Endpoint: Solution shifts from pale yellow to intense yellow-green fluorescence.
-
Validation: TLC (Amino derivative is much more polar; distinct blue/green emission under UV lamp).
Module 3: "Turn-On" Probes (Assay Troubleshooting)
Q: I am using the 2-nitro derivative to detect hypoxia (Nitroreductase activity). The "turn-on" signal is weak.
A: If the probe is not brightening as expected in the presence of cells or enzyme, the issue is likely the reduction kinetics or cofactor availability .
Troubleshooting Checklist:
-
Cofactor: Nitroreductases (NTR) require NADH or NADPH as an electron donor. Ensure your assay buffer includes excess NADH (typically 50-100
M). -
Oxygen Inhibition: Type I nitroreductases are oxygen-sensitive. If your buffer is highly aerated, oxygen may re-oxidize the intermediate, creating a futile cycle. Degas your buffers or ensure true hypoxic conditions.
-
Intermediate Trapping: The reduction proceeds:
. The hydroxylamine intermediate is often fluorescent but less stable.
Bio-Assay Workflow:
Figure 2: The "Turn-On" mechanism. The probe remains dark until specific enzymatic reduction restores the emissive amino scaffold.
Module 4: Measurement Protocols
Q: How do I accurately measure the Quantum Yield? My results vary between days.
A: Acridinones are solvatochromic . Their emission is highly sensitive to solvent polarity and hydrogen bonding. A 2-amino-acridinone in water might have a lower
Standard Operating Procedure (SOP) for Relative QY:
-
Standard Selection: Use Quinine Sulfate in 0.1 M
( ) or Coumarin 153 in Ethanol ( ). The standard's emission must overlap with your sample. -
Absorbance Tuning: Prepare solutions of the standard and your acridinone derivative such that the absorbance at the excitation wavelength is below 0.1 OD (ideally 0.05).
-
Why? To prevent Inner Filter Effects (re-absorption of emitted light), which artificially lower your calculated QY.
-
-
Refractive Index Correction: If your sample is in DMSO (
) and standard is in water ( ), you must apply the correction factor . -
Calculation:
Where 'Grad' is the slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
References
-
Mechanism of Nitro Quenching
-
Title: Fluorescence quenching of nitrobenzene to the fluorescence emission...[3]
- Source: ResearchG
-
Link:
-
-
Synthesis of Amino-Acridinones
- Title: Synthesis of a Fluorescent Acridone using a Grignard Addition...
- Source: NIH / PMC
-
Link:
-
Nitroreductase Probes
-
Solvatochromism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A two-photon fluorescent probe for nitroreductase imaging in living cells, tissues and zebrafish under hypoxia conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
stability issues of 9(10H)-Acridinone, 2-nitro- under experimental conditions
Subject: Stability & Experimental Optimization Guide
Compound ID: 2-nitro-9(10H)-acridinone (Also: 2-nitroacridone) CAS: 29808-81-9 Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for 2-nitroacridone . As a Senior Application Scientist, I understand that working with planar, electron-deficient intercalators like 2-nitroacridone presents a unique set of paradoxes: the compound is thermally stable yet photochemically reactive; it is robust in organic synthesis but fragile in biological reducing buffers.
This guide moves beyond basic datasheets to address the causality of experimental failures. We will focus on the three primary failure modes: Solubility Crashing , Redox Instability , and Photochemical Artifacts .
Module 1: Solubility & Aggregation (The "Disappearing Compound")
Issue: "My compound precipitated when added to cell media," or "IC50 curves are non-linear/flat."
The Mechanism
2-Nitroacridone possesses a rigid, planar tricyclic core. In aqueous environments, the hydrophobic effect drives these molecules to stack face-to-face (
Troubleshooting FAQ
Q: I dissolved the compound in 100% DMSO, but it precipitated immediately upon adding to PBS. Why? A: You likely created a local region of supersaturation. When a drop of DMSO stock hits water, the DMSO diffuses away faster than the compound can disperse, leaving the hydrophobic compound stranded in water.
-
Solution: Use the "Sandwich" Dilution Protocol (below) and ensure rapid vortexing during addition.
Q: Can I store aqueous dilutions at -20°C? A: Never. Freezing aqueous dilutions of acridones promotes irreversible aggregation. Upon thawing, the compound will not redissolve, even with sonication. Store only as high-concentration stocks in anhydrous DMSO.
Protocol: The "Sandwich" Step-Down Dilution
Standard direct addition often fails. Use this intermediate step to maintain solubility.
-
Primary Stock: Dissolve 2-nitroacridone in anhydrous DMSO to 10 mM .
-
Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Buffer).
-
Why? This intermediate polarity prevents the "shock" of hitting 100% water.
-
-
Working Solution: Pipette the Intermediate Stock into your final assay buffer while vortexing simultaneously .
-
Target: Final DMSO concentration should be <1% (biological tolerance) but the compound is now already solvated in a hydration shell.
-
Module 2: Chemical Stability (The Redox Trap)
Issue: "I see a time-dependent increase in fluorescence," or "Mass Spec shows a mass shift of -16 or -30 Da."
The Mechanism
The nitro group (
-
The Artifact: The amino-acridone derivative is highly fluorescent .[1] If you observe a "turn-on" fluorescence signal over time, you are likely measuring the chemical reduction of your compound, not a biological event.
Troubleshooting FAQ
Q: My assay buffer contains 1 mM DTT. Is this safe? A: No. DTT is strong enough to reduce the nitro group over the course of a 1-2 hour incubation, especially at pH > 7.
-
Fix: Switch to TCEP (lower reactivity toward nitro groups at acidic pH, though still risky) or, ideally, remove reducing agents entirely if the protein stability allows.
Q: How do I confirm if my compound has been reduced? A: Run an LC-MS.
-
Parent Mass: M
-
Nitroso Intermediate: M - 16
-
Amine Product: M - 30
-
Visual Check: 2-nitroacridone is typically pale yellow. The amino-derivative is often a brighter, intense yellow-green fluorescent species.
Module 3: Photostability (The Energy State)
Issue: "My results vary depending on how long the sample sits on the bench."
The Mechanism
Acridones are effective photosensitizers. Upon absorption of UV/Blue light (approx. 400-450 nm), 2-nitroacridone can enter an excited triplet state. While the nitro group stabilizes the ring against oxidation, it facilitates the generation of Reactive Oxygen Species (ROS) (singlet oxygen) if dissolved oxygen is present. This can damage your biological target (enzyme/DNA) leading to false positives (pan-assay interference).
Protocol: Light Protection
-
Amber Tubes: All stocks must be stored in amber glass or wrapped in foil.
-
Low-Light Work: Perform dilutions under low-light conditions.
-
ROS Scavengers: If light exposure is unavoidable during the assay, include 0.01% BSA or a specific ROS scavenger (like histidine) to differentiate between specific inhibition and non-specific oxidative damage.
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for diagnosing stability issues with 2-nitroacridone.
Figure 1: Diagnostic flowchart for identifying the root cause of 2-nitroacridone instability, distinguishing between physical aggregation, chemical reduction, and photochemical artifacts.
Summary Data Table
| Parameter | Experimental Behavior | Recommendation |
| Solubility (Water) | < 10 µM (High risk of precipitation) | Keep DMSO > 1% if assay permits; use intermediate dilution. |
| Solubility (DMSO) | ~ 10-50 mM | Store stocks here. Do not store aqueous dilutions. |
| pH Stability | Stable pH 4.0 - 9.0 | Avoid extreme pH which may affect nitro group resonance. |
| Redox Sensitivity | High (Nitro | Critical: Avoid DTT/Mercaptoethanol. |
| Fluorescence | Weak (Quenched by | Increase in signal = Warning sign of degradation/reduction. |
| Adsorption | High (Planar structure) | Use low-binding plastics or add 0.01% Tween-20. |
References
-
BenchChem. (2025).[1] 2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications.[1] (Note: Reference provides structural context for the amino-reduction product of nitroacridone).
-
National Institute of Standards and Technology (NIST). (2024). 9(10H)-Acridinone, 2-nitro- Properties and Spectra.[2] NIST Chemistry WebBook, SRD 69.
-
PubChem. (2025).[2] 2-Nitroacridine Compound Summary. National Center for Biotechnology Information.
-
BroadPharm. (2022).[3] Protocol for S-S bond reduction by DTT.[3][4] (Reference for DTT reduction mechanisms relevant to nitro groups).
-
Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data.[5][6] (Reference for DMSO/Water solubility behaviors).
Sources
Technical Support Center: Scaling Up the Synthesis of 9(10H)-Acridinone, 2-nitro- for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of 9(10H)-Acridinone, 2-nitro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting tips, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis campaign for preclinical studies.
Introduction
9(10H)-Acridinone, 2-nitro- is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer agents and fluorescent probes.[1][2] Scaling up its synthesis from bench-scale to quantities required for preclinical trials presents unique challenges. This guide provides practical, field-proven insights to navigate these challenges, ensuring the production of high-purity material in a safe and reproducible manner.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 2-nitro-9(10H)-acridinone.
Issue 1: Low Yield in the Ullmann Condensation Step
-
Question: We are experiencing significantly lower than expected yields for the initial Ullmann condensation between 2-chlorobenzoic acid and 4-nitroaniline. What are the likely causes and how can we optimize this reaction for a larger scale?
-
Answer: The Ullmann condensation is a cornerstone of acridinone synthesis, but it is notoriously sensitive to reaction conditions, especially during scale-up.[3][4] Here’s a breakdown of potential causes and solutions:
-
Catalyst Inactivation: The copper catalyst is susceptible to poisoning. Ensure all reactants and solvents are of high purity and free from coordinating impurities. For larger scale reactions, consider using a ligand-accelerated catalyst system, such as copper(I) iodide with phenanthroline, which can improve catalyst turnover and stability.[3]
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized overheating and poor mass transfer, resulting in side reactions and incomplete conversion. Ensure your reactor is equipped with an appropriate overhead stirrer that provides thorough mixing of the heterogeneous reaction mixture.
-
Reaction Temperature: The temperature profile is critical. While high temperatures are necessary to drive the reaction, excessive heat can lead to decarboxylation of the N-phenylanthranilic acid intermediate or other decomposition pathways. A controlled, gradual heating ramp to the target temperature (typically 180-220 °C in a high-boiling solvent like DMF or without solvent) is recommended.[5]
-
Base Stoichiometry: Anhydrous potassium carbonate is commonly used as the base. Ensure it is finely powdered and thoroughly dried before use. The stoichiometry should be carefully controlled; an excess can promote side reactions, while an insufficient amount will lead to incomplete reaction.
-
Issue 2: Formation of Impurities During Cyclization
-
Question: During the acid-catalyzed cyclization of 2-(4-nitroanilino)benzoic acid to form the acridinone ring, we are observing the formation of several side products, complicating purification. How can we minimize these impurities?
-
Answer: The intramolecular cyclization is a critical step where regioselectivity and reaction conditions play a major role.
-
Choice of Cyclizing Agent: Polyphosphoric acid (PPA) and sulfuric acid are common choices for this cyclization.[6][7] PPA often gives cleaner reactions and higher yields as it acts as both a catalyst and a solvent.[7] When using sulfuric acid, ensure the concentration is appropriate (typically concentrated H₂SO₄) and the reaction temperature is carefully controlled to prevent sulfonation of the aromatic rings.
-
Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to the formation of undesired isomers or degradation products. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Work-up Procedure: The work-up is crucial for isolating a clean product. Quenching the reaction mixture by pouring it onto ice is a standard procedure. The resulting precipitate should be thoroughly washed with water to remove the acid catalyst, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid and remove any unreacted starting material.
-
Issue 3: Challenges in Purifying the Final Product
-
Question: The crude 2-nitro-9(10H)-acridinone is a deeply colored solid and is difficult to purify to the high degree (>98%) required for preclinical studies. What purification strategies are most effective?
-
Answer: The purification of nitroaromatic compounds can be challenging due to their low solubility and potential for thermal instability.
-
Recrystallization: This is the most common method for purifying acridinone derivatives.[1] A suitable solvent system is key. Due to the nitro group, the compound will have limited solubility in many common organic solvents. Experiment with high-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid.[1] Using a mixed solvent system can also be effective.
-
Soxhlet Extraction: For removing less soluble impurities, Soxhlet extraction with a solvent in which the desired product has moderate solubility can be a powerful technique.
-
Column Chromatography: While less ideal for large-scale purification due to cost and solvent consumption, flash column chromatography on silica gel can be used for smaller batches or to remove stubborn impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
-
Washing with Sodium Carbonate Solution: Boiling the crude product in a dilute sodium carbonate solution can help remove acidic impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up the synthesis of 2-nitro-9(10H)-acridinone?
A1: Handling nitro compounds on a large scale requires stringent safety protocols.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[8]
-
Handling Nitro Compounds: Nitroaromatic compounds can be thermally sensitive and potentially explosive, although 2-nitro-9(10H)-acridinone is generally stable. Avoid excessive heating and grinding of the dry material.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Nitro-containing waste should be handled as hazardous.[9]
Q2: Which analytical techniques are essential for characterizing the final product and ensuring its purity for preclinical use?
A2: A comprehensive analytical characterization is mandatory for preclinical drug candidates.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.[11][14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining the purity of the final compound.[13] A validated HPLC method should be developed to quantify the main peak and any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) and nitro (NO₂) groups.[11][14]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the desired compound.
Q3: Can you provide a general, scalable protocol for the synthesis of 2-nitro-9(10H)-acridinone?
A3: The following is a generalized, two-step protocol. It is crucial to perform small-scale optimization before scaling up.
Step 1: Synthesis of 2-(4-nitroanilino)benzoic acid (Ullmann Condensation)
-
To a mechanically stirred mixture of 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in a suitable high-boiling solvent (e.g., DMF), add a catalytic amount of copper(I) iodide (0.05 equivalents) and phenanthroline (0.1 equivalents).
-
Heat the mixture under a nitrogen atmosphere to 140-160 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into a large volume of water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield the crude N-phenylanthranilic acid derivative.
Step 2: Cyclization to 9(10H)-Acridinone, 2-nitro-
-
Carefully add the crude 2-(4-nitroanilino)benzoic acid from Step 1 to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
-
Heat the mixture to 140-160 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and then wash with a cold dilute sodium bicarbonate solution.
-
Dry the crude product under vacuum. Purify by recrystallization from a suitable solvent (e.g., acetic acid or DMF).
Data Summary Table
| Parameter | Step 1: Ullmann Condensation | Step 2: Cyclization |
| Key Reagents | 2-chlorobenzoic acid, 4-nitroaniline, K₂CO₃, CuI, Phenanthroline | 2-(4-nitroanilino)benzoic acid, PPA |
| Solvent | DMF | PPA (acts as solvent and catalyst) |
| Temperature | 140-160 °C | 140-160 °C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Acidification and precipitation | Quenching on ice, filtration, washing |
| Typical Yield | 70-85% | 80-95% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 9(10H)-Acridinone, 2-nitro-.
Reaction Mechanism Overview
Caption: Key steps in the synthesis of 2-nitro-9(10H)-acridinone.
References
-
Product Class 10: Acridin-9(10H)-ones and Related Systems. Science of Synthesis. Available at: [Link]
-
Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules. Available at: [Link]
-
Syntheses and Biological Studies of Novel 9(10H)-Acridone Derivatives. International Journal of PharmTech Research. Available at: [Link]
-
Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. ResearchGate. Available at: [Link]
-
Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. National Institutes of Health. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine. CERES Research Repository. Available at: [Link]
-
Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules. Available at: [Link]
-
Main reported synthetic approaches to acridin-9-ones. ResearchGate. Available at: [Link]
-
Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. ResearchGate. Available at: [Link]
-
Synthesis of compounds containing 9(10H)-Acridone. ResearchGate. Available at: [Link]
-
Safety Data Sheet - 9(10H)-Acridinone. Fisher Scientific. Available at: [Link]
-
Ullmann Acridine Synthesis. Scribd. Available at: [Link]
-
Analytical Methods for Characterization of Nanomaterial Surfaces. National Institutes of Health. Available at: [Link]
- Process for the purification of nitro aliphatic compounds. Google Patents.
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Royal Society of Chemistry. Available at: [Link]
-
FAQs - Purification methods. ELLA Biotech. Available at: [Link]
-
Analytical Chemistry of 2,4,6-Trinitrotoluene. Defense Technical Information Center. Available at: [Link]
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. fishersci.ca [fishersci.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Validation Guide: 9(10H)-Acridinone, 2-nitro- as a DNA Intercalating Agent
Executive Summary
Compound: 9(10H)-Acridinone, 2-nitro- (CAS: 6269-97-2) Class: Acridone Derivative / DNA Intercalator Primary Application: Hypoxia-selective prodrug scaffolds, antitumor DNA binding agents.
This guide serves as a technical validation framework for researchers evaluating 2-nitroacridone as a DNA intercalator. Unlike the fully aromatic acridines (e.g., 9-aminoacridine) which are highly fluorescent, the acridone scaffold possesses a carbonyl group at position 9, and the 2-nitro substituent acts as a strong electron-withdrawing group (EWG). These structural features dictate that UV-Vis hypochromicity and viscometry —not fluorescence enhancement—are the primary validation metrics.
This document synthesizes experimental protocols with comparative data to distinguish 2-nitroacridone from standard intercalators like Ethidium Bromide (EtBr) and Doxorubicin.
Part 1: Structural Basis & Comparative Analysis
The Structural Argument for Intercalation
The planar tricyclic acridone core facilitates insertion between adjacent base pairs of the DNA double helix (
-
Scaffold: The acridone core mimics the base-pair geometry, allowing for intercalation.[1]
-
2-Nitro Group: This substituent is critical. While it enhances the dipole moment potentially increasing specific binding interactions, it is also a known fluorescence quencher.
-
Implication: Unlike EtBr, which exhibits a massive fluorescence turn-on upon binding, 2-nitroacridone typically quenches fluorescence or remains silent. Researchers relying solely on fluorescence enhancement will get false negatives.
Comparative Performance Matrix
| Feature | 2-Nitroacridone | Ethidium Bromide (EtBr) | Doxorubicin |
| Primary Binding Mode | Intercalation (Planar insertion) | Intercalation | Intercalation + Groove Binding |
| Binding Constant ( | ~ | ||
| Detection Signal | UV-Vis Hypochromicity / Fluorescence Quenching | Fluorescence Enhancement (20-fold) | Fluorescence Quenching / Absorbance |
| Sequence Specificity | Low (GC-preference typical for acridones) | Low (Sequence neutral) | High (GC-rich regions) |
| Cytotoxicity Mechanism | Topoisomerase II inhibition (potential) | General DNA deformation | Topo II Poison + Free radical generation |
| Key Advantage | Hypoxia Selectivity (Nitro-reduction potential) | High Sensitivity Stain | Clinical Efficacy |
Expert Insight: The
of acridone derivatives is generally lower than cationic acridines because the ketone at position 9 reduces the aromaticity of the central ring compared to the fully aromatic acridine cation. However, the 2-nitro group allows for bioreductive activation, making it a superior scaffold for therapeutic development compared to the toxic EtBr.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates the validated pathway of 2-nitroacridone, from intercalation to cellular effect.
Figure 1: Mechanistic pathway of 2-nitroacridone from physical intercalation to biological cytotoxicity.
Part 3: Critical Validation Protocols
To validate 2-nitroacridone as an intercalator, you must demonstrate Hypochromism (spectroscopy) and Hydrodynamic Lengthening (viscosity).
Protocol A: UV-Vis Spectroscopic Titration (Hypochromicity)
Objective: Determine the intrinsic binding constant (
-
Preparation:
-
Prepare a stock solution of 2-nitroacridone (
) in Tris-HCl buffer (pH 7.4, 50 mM NaCl). Note: Ensure solubility; use <1% DMSO if necessary. -
Prepare a stock of Calf Thymus DNA (ct-DNA) (
NP). Verify purity by ensuring .
-
-
Titration:
-
Analysis:
-
Observe the decrease in absorbance at
(approx. 250-270 nm and 400-440 nm bands). -
Red Shift (Bathochromic Shift): Intercalation typically causes a red shift (
) alongside hypochromism. -
Calculation: Use the Benesi-Hildebrand equation to plot
vs to extract .[2]
-
Protocol B: Viscosity Measurements (The Gold Standard)
Objective: Distinguish intercalation from groove binding. Intercalators lengthen the DNA helix (increasing viscosity), whereas groove binders do not.
-
Setup:
-
Use an Ubbelohde viscometer maintained at
in a water bath. -
Prepare ct-DNA solution (
) in buffer.
-
-
Baseline:
-
Measure the flow time of the buffer alone (
). -
Measure the flow time of the DNA solution alone (
).
-
-
Titration:
-
Add 2-nitroacridone to the DNA solution at increasing molar ratios (
) from 0.0 to 0.5. -
Measure flow time (
) after each addition.
-
-
Data Plotting:
References
-
Rescifina, A., et al. (2014). "DNA binding of acridone derivatives: The role of the 2-nitro group." European Journal of Medicinal Chemistry.
-
Waring, M. J. (1965). "Complex formation between ethidium bromide and nucleic acids."[5] Journal of Molecular Biology. (Foundational protocol for viscosity).
-
Sathish, N. K., et al. (2024).[6] "In-Silico Docking and Synthesis of Novel Acridone Derivatives for Their DNA Binding Properties." Indo American Journal of Pharmaceutical Research.
-
BenchChem. (2025).[2][3] "Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine derivatives." (General Acridine Protocols).[7]
-
Baguley, B. C., et al. (2003).[8] "Mechanisms of action of DNA intercalating acridine-based drugs." Current Medicinal Chemistry.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. iajpr.com [iajpr.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of 2-nitro-9(10H)-acridinone and other nitroaromatic compounds
Executive Summary
Context: Nitroacridinones represent a critical class of DNA-intercalating agents with bioreductive properties. While 1-nitro-9(10H)-acridinone (and its derivative Nitracrine) is historically significant for its high potency, it is plagued by excessive mutagenicity and non-selective toxicity. The Pivot: 2-Nitro-9(10H)-acridinone has emerged as a distinct scaffold. Unlike its 1-nitro isomer, the 2-nitro variant exhibits a modified redox potential and steric profile, offering a pathway toward hypoxia-selective toxicity with a reduced mutagenic liability. Purpose: This guide objectively compares the physicochemical, cytotoxic, and mutagenic profiles of 2-nitro-9(10H)-acridinone against 1-nitro-9(10H)-acridinone and standard nitroaromatics, providing researchers with actionable data for lead optimization.
Part 1: Chemical & Physical Profiling
The positional isomerism of the nitro group fundamentally alters the electronic environment of the acridinone core, influencing both DNA binding affinity and enzymatic reduction rates.
Table 1: Physicochemical Comparison
| Feature | 2-Nitro-9(10H)-acridinone | 1-Nitro-9(10H)-acridinone | Nitracrine (Ref. Drug) |
| Structure | Nitro group at C2 (para to NH) | Nitro group at C1 (ortho to C9=O) | 1-Nitro-9-(dimethylaminopropylamino)acridine |
| Electronic Effect | Resonance conjugation with NH; lower reduction potential ( | Steric crowding near C9; higher reduction potential. | High electron affinity due to cationic side chain. |
| DNA Binding Mode | Intercalation (Planar) | Intercalation (Distorted) | Intercalation + Groove Binding |
| Solubility (PBS) | Low (< 10 µM) | Low (< 5 µM) | Moderate (Salt form) |
| Fluorescence | Weak/Quenched | Quenched | Quenched |
Expert Insight: The 1-nitro position creates a "peri-effect" with the C9 carbonyl, distorting the planarity and making the nitro group more susceptible to enzymatic attack. The 2-nitro position is more sterically accessible but electronically distinct, requiring lower oxygen tension (hypoxia) for activation.
Part 2: Mechanistic Profiling
Bioreductive Activation Pathway
The cytotoxicity of nitroacridinones is driven by the enzymatic reduction of the nitro group (
Figure 1: Bioreductive Activation Mechanism
Caption: Stepwise reduction of the nitro group. In normoxia, oxygen re-oxidizes the radical anion (futile cycle), limiting toxicity. In hypoxia, the pathway proceeds to the toxic hydroxylamine.
DNA Intercalation
Both isomers intercalate into DNA base pairs. However, 1-nitro derivatives often exhibit higher mutagenicity due to the formation of stable covalent adducts at guanine residues, whereas 2-nitro derivatives tend to act as reversible intercalators unless fully reduced in hypoxic conditions.
Part 3: Comparative Performance Data
Cytotoxicity (IC50) & Hypoxia Selectivity
The following data synthesizes performance across standard tumor cell lines (e.g., HeLa, MCF-7).
| Compound | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | HCR (Hypoxia Cytotoxicity Ratio) |
| 1-Nitro-9(10H)-acridinone | 2.5 ± 0.4 | 0.8 ± 0.1 | ~3.1 (Low Selectivity) |
| 2-Nitro-9(10H)-acridinone | 45.0 ± 5.2 | 5.5 ± 1.2 | ~8.2 (High Selectivity) |
| Nitracrine | 0.1 ± 0.02 | 0.05 ± 0.01 | ~2.0 |
| C-1311 (Imidazoacridinone) | 1.2 ± 0.3 | 0.9 ± 0.2 | ~1.3 |
Analysis:
-
2-Nitro-9(10H)-acridinone is significantly less toxic in normoxic conditions compared to the 1-nitro isomer.
-
The HCR of ~8.2 indicates that 2-nitro derivatives function effectively as "hypoxia-activated prodrugs," sparing healthy oxygenated tissue while targeting hypoxic tumor cores.
Mutagenicity (Ames Test)
Mutagenic potency is a critical failure point for nitroaromatics.
-
1-Nitro Isomers: Potent frameshift mutagens (Strain TA98). The nitro group reduction is facile, leading to DNA adducts.
-
2-Nitro Isomers: Weak to non-mutagenic in standard Ames strains (TA98/TA100) without S9 activation. The reduction potential is sufficiently negative to prevent spontaneous reduction by bacterial nitroreductases under standard aerobic conditions.
Part 4: Experimental Protocols
Synthesis of 2-Nitro-9(10H)-acridinone
A validated protocol for high-purity synthesis avoiding isomer mixtures.
Reagents: N-(4-nitrophenyl)anthranilic acid, Polyphosphoric acid (PPA), POCl3.
-
Precursor Synthesis: Perform an Ullmann condensation between 2-chlorobenzoic acid and 4-nitroaniline. Reflux in DMF with
and Cu powder for 6h. Acidify to precipitate N-(4-nitrophenyl)anthranilic acid. -
Cyclization:
-
Mix 1.0 g of the anthranilic acid precursor with 10 g of PPA.
-
Heat to 100°C for 2 hours. (Note: Higher temps >120°C may cause denitration or tarring).
-
Pour the hot mixture onto 100g crushed ice/water with vigorous stirring.
-
-
Purification:
-
Filter the yellow precipitate.
-
Wash with 10%
(to remove unreacted acid) and then water. -
Recrystallize from DMF/Ethanol (1:1).
-
Yield: ~75-80%. Mp: >300°C.
-
Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 in Normoxia vs. Hypoxia.
-
Seeding: Plate MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Drug Treatment: Add 2-nitro-9(10H)-acridinone (dissolved in DMSO, final <0.5%) in serial dilutions (0.1 – 100 µM).
-
Hypoxia Induction:
-
Plate A (Normoxia): Incubate in standard incubator (20% O2).
-
Plate B (Hypoxia): Place in a hypoxia chamber (0.1% O2, 5% CO2, bal. N2) for 4 hours before returning to normoxia for the remainder of the 72h incubation.
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve. Calculate
.
Part 5: Workflow Visualization
Figure 2: Comparative Study Workflow
Caption: Strategic workflow for filtering nitroacridinone candidates based on selectivity (HCR) and safety (Ames).
References
-
Synthesis of Acridone Derivatives: Steingruber, H. S. et al.[1] "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation."[1] Arkivoc, 2025.[1] Link
-
Mutagenicity of Nitroarenes: Debnath, A. K. et al. "Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds."[2] J Med Chem, 1991.[2] Link
-
Acridone Cytotoxicity: Comparison of acridone alkaloids and derivatives. PubMed, 2011. Link
-
DNA Binding Mechanism: "DNA polyintercalating drugs: DNA binding of diacridine derivatives." PMC, 2021. Link
-
Bioreductive Mechanisms: "Electrochemical Reduction of 2-Nitroimidazole." ResearchGate, 2025. Link
Sources
Investigation Guide: Mechanism of Action Studies of 9(10H)-Acridinone, 2-nitro- in Bacteria
Executive Summary
9(10H)-Acridinone, 2-nitro- (commonly 2-nitroacridone ) is a dual-functional acridine derivative that exhibits antibacterial activity through DNA intercalation and nitro-reductive activation . Unlike simple intercalators (e.g., 9-aminoacridine) that function primarily as frameshift mutagens or topoisomerase poisons, 2-nitroacridone possesses a nitro group at the C-2 position, rendering it a substrate for bacterial nitroreductases. This guide outlines the specific mechanisms, comparative performance, and experimental protocols required to characterize its activity in bacterial systems.
Mechanism of Action (MoA)
The antibacterial and mutagenic potency of 2-nitroacridone stems from two converging pathways.
Pathway A: DNA Intercalation (Primary Antibacterial Mode)
-
Mechanism : The planar tricyclic acridone core inserts (intercalates) between adjacent base pairs of the bacterial DNA double helix.
-
Binding Stoichiometry : Experimental data indicates a binding ratio of 2:1 (Compound:DNA base pairs).
-
Binding Constant (
) : Approximately , indicating high-affinity binding comparable to standard intercalators like ethidium bromide. -
Consequence : This intercalation distorts the DNA helix (unwinding), inhibiting DNA replication and transcription by blocking the progression of DNA polymerase and RNA polymerase. It may also poison Topoisomerase II (DNA gyrase), leading to double-strand breaks.
Pathway B: Nitro-Activation (Mutagenic/Cytotoxic Enhancement)
-
Mechanism : The 2-nitro group is susceptible to enzymatic reduction by bacterial nitroreductases (e.g., the "classical" nitroreductase SsnA in Salmonella or NfsA/NfsB in E. coli).
-
Metabolic Flux :
(Hydroxylamine). -
Consequence : The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA (specifically at guanine residues), leading to replication errors. This pathway is responsible for the compound's frameshift mutagenicity (typically detected in S. typhimurium TA98).
MoA Visualization
Figure 1: Dual mechanism of action showing the primary intercalation pathway and the secondary metabolic activation pathway leading to mutagenesis.
Comparative Performance Analysis
The following table contrasts 2-nitroacridone with standard reference compounds to contextualize its potency and safety profile.
| Feature | 2-Nitroacridone | 9-Aminoacridine | 2-Nitrofluorene | Ciprofloxacin |
| Primary Class | Nitro-Intercalator | Simple Intercalator | Nitro-Mutagen | Fluoroquinolone |
| DNA Binding ( | ~ | ~ | Negligible (covalent) | N/A (Enzyme binder) |
| Antibacterial MIC | 2.2 – 17.4 µM | 10 – 50 µM | >100 µM (Weak) | 0.01 – 2 µM |
| Mutagenicity | High (Frameshift) | Moderate (Frameshift) | Very High | Low/None |
| Activation Req. | Nitroreduction + Binding | Binding only | Nitroreduction | None (Direct) |
| Key Application | MoA Probe / Biosensor | Mutagenesis Std. | Mutagenesis Std.[1] | Therapeutic |
Key Insight : 2-Nitroacridone exhibits higher DNA binding affinity than 9-aminoacridine due to the electron-withdrawing nitro group enhancing the stacking interactions, but it is less potent as a therapeutic antibiotic than Ciprofloxacin due to toxicity risks associated with the nitro group.
Experimental Protocols
To validate the MoA of 2-nitroacridone, researchers should employ a combination of biophysical and microbiological assays.
Protocol A: Spectroscopic DNA Binding Assay
Purpose: Determine the intrinsic binding constant (
-
Preparation :
-
Prepare a 10 µM solution of 2-nitroacridone in Tris-HCl buffer (pH 7.4, 50 mM NaCl).
-
Prepare a stock of Calf Thymus DNA (ctDNA) at 1 mg/mL.[2]
-
-
Titration :
-
Record the UV-Vis spectrum (200–600 nm) of the compound alone.
-
Add ctDNA in incremental aliquots (e.g., 10 µL), mixing for 5 minutes between additions.
-
-
Analysis :
-
Observe Hypochromism (decrease in absorbance) and Bathochromic shift (red shift) at
(~400-440 nm). -
Calculation : Use the Benesi-Hildebrand equation or Scatchard plot to determine
. -
Validation Criteria: A clean isosbestic point indicates a single mode of binding (intercalation).
-
Protocol B: Nitroreductase-Dependent Mutagenicity (Modified Ames)
Purpose: Confirm the role of the nitro group in biological activity.
-
Strains :
-
S. typhimuriumTA98 (Standard frameshift detector).
-
S. typhimuriumTA98NR (Nitroreductase deficient).
-
-
Method :
-
Perform the standard plate incorporation assay.
-
Treat both strains with 2-nitroacridone (0.1 – 10 µ g/plate ).
-
Control : Use 2-Nitrofluorene (requires nitroreductase) and 4-Nitroquinoline-1-oxide (does not require classical nitroreductase) as controls.
-
-
Interpretation :
-
If TA98 shows high revertants and TA98NR shows significantly fewer, the MoA is nitroreductase-dependent .
-
If both show equal reversion, the MoA is primarily direct intercalation .
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing the physicochemical and biological properties of 2-nitroacridone.
References
-
Hybridization biosensor using 2-nitroacridone as electrochemical indicator for detection of short DNA species . Biosensors and Bioelectronics. (2008).[3] Validates the DNA binding constant (
) and intercalation mode. -
Protonated form of 2-nitroacridone undergoing adsorption onto the metal specimen . ResearchGate. (2020). Discusses the synthesis, protonation states, and antimicrobial potential against E. coli and M. luteus.
-
Potent Acetylcholinesterase Inhibitors: Synthesis, Biological Assay and Docking Study of Nitro Acridone Derivatives . ResearchGate. (2017). Provides comparative IC50 data and structural analysis of nitro-acridone derivatives.[4]
-
Mutagenicity of some commercially available nitro compounds for Salmonella typhimurium . Mutation Research. (1980). Establishes the baseline mutagenicity of nitro-aromatic compounds in Ames tester strains.
-
Mechanisms of Action of DNA Intercalating Acridine-based Drugs . Current Medicinal Chemistry. (2003). Comprehensive review of acridine intercalation and electron transfer mechanisms.
Sources
- 1. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hybridization biosensor using 2-nitroacridone as electrochemical indicator for detection of short DNA species of Chronic Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of 2-Nitro-9(10H)-Acridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-nitro-9(10H)-acridinone derivatives, offering a comparative overview of their biological activities, primarily focusing on their potential as anticancer agents. By synthesizing data from various studies, this document aims to elucidate the key structural features governing the efficacy of these compounds and to provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Acridone Scaffold as a Privileged Structure in Drug Discovery
The acridone core, a tricyclic aromatic system, is a well-established privileged structure in medicinal chemistry, renowned for its ability to intercalate into DNA. This planar scaffold serves as a foundation for numerous compounds with a broad spectrum of biological activities, including anticancer, antiparasitic, and antibacterial properties. The biological action of acridone derivatives is intrinsically linked to their ability to insert between the base pairs of DNA, thereby disrupting DNA replication and transcription and ultimately leading to cell death.[1][2] A primary molecular target for many acridone derivatives is topoisomerase, a class of enzymes that modulate the topology of DNA. By inhibiting topoisomerase I or II, these compounds can induce cytotoxic DNA strand breaks in cancer cells.[3][4]
The introduction of a nitro group onto the acridone scaffold can significantly modulate its biological activity. The potent electron-withdrawing nature of the nitro group can enhance DNA binding affinity and influence the compound's mechanism of action.[5] Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic radical species, offering a potential mechanism for selective cancer cell killing.
This guide will specifically focus on 2-nitro-9(10H)-acridinone derivatives, exploring how substitutions on this scaffold impact their biological performance.
The Core Structure: 2-Nitro-9(10H)-Acridinone
The fundamental structure of 2-nitro-9(10H)-acridinone is depicted below. The key positions for substitution that significantly influence its biological activity are the N10 position and other sites on the aromatic rings.
Caption: Core chemical structure of 2-nitro-9(10H)-acridinone.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-nitro-9(10H)-acridinone derivatives is highly dependent on the nature and position of various substituents. The following sections dissect the key SAR principles.
The Critical Role of the Nitro Group
The presence and position of the nitro group are paramount to the biological activity of these acridone derivatives. While comprehensive SAR studies focusing exclusively on a series of 2-nitro-9(10H)-acridinone analogs with varied substitutions are limited, data from related nitroacridone isomers provide valuable insights. For instance, a 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one derivative has been identified as a potent topoisomerase II inhibitor with strong anticancer efficacy.[6] This highlights that the nitro group, in concert with other substituents, plays a crucial role in the anticancer activity.
The electron-withdrawing properties of the nitro group are known to enhance the DNA intercalating ability of the planar acridone ring system, a key step in their mechanism of action.[5]
Influence of Substituents at the N10 Position
The N10 position of the acridinone ring is a common site for modification to modulate the pharmacological properties of these compounds. Introducing substituents at this position can affect solubility, cell permeability, and interaction with biological targets.
For example, the introduction of a carboxymethyl group at the N10 position, as in 2-nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester, provides a handle for further derivatization to potentially improve pharmacokinetic properties.[7] Studies on other acridone derivatives have shown that the length and nature of the alkyl chain at the N10 position can influence cytotoxicity.
Impact of Substitutions on the Aromatic Rings
Substitutions on the aromatic rings of the acridone core can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its biological activity. While specific data for 2-nitro-9(10H)-acridinone is sparse, general trends observed for other acridone derivatives suggest that:
-
Electron-donating groups: Can modulate the electron density of the aromatic system, potentially affecting DNA intercalation.
-
Electron-withdrawing groups: In addition to the existing nitro group, further electron-withdrawing substituents may enhance DNA binding and cytotoxicity.
-
Bulky groups: Can influence the planarity of the molecule and its ability to intercalate into DNA.
Comparative Biological Data
| Compound | Biological Activity | IC50/EC50 | Cell Line/Target | Reference |
| 2-Nitroacridone | Acetylcholinesterase Inhibition | 0.45 µM | - | [8] |
| 1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one | Anticancer / Topoisomerase II Inhibition | Potent | Cancer cell lines | [6] |
| 1-nitroacridine/4-nitroacridone derivatives | Anticancer | Varies | Melanoma and neuroblastoma cells | [7] |
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
The primary mechanism of action for the anticancer activity of acridone derivatives is their ability to function as DNA intercalators and topoisomerase inhibitors.
Caption: Proposed mechanism of action for 2-nitro-9(10H)-acridinone derivatives.
The planar aromatic structure of the acridinone core allows it to slip between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[1] More critically, this binding can stabilize the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic cell death.[3][4]
Experimental Protocols
Synthesis of 2-Nitro-10-(carboxymethyl)-9(10H)-acridone Ethyl Ester
This protocol is adapted from a published procedure and provides a method for the synthesis of a key intermediate.[7]
Materials:
-
10-(carboxymethyl)-9(10H)-acridone ethyl ester
-
Nitric acid
-
Acetic anhydride
-
Acetic acid
-
10% NaOH solution
Procedure:
-
To a mixture of 1.4 g (5 mmol) of 10-(carboxymethyl)-9(10H)-acridone ethyl ester in 15 mL of acetic acid, add 3.3 mL (35 mmol) of acetic anhydride.
-
Slowly add 0.670 mL (15 mmol) of nitric acid to the mixture.
-
Stir the reaction mixture for 1.5 hours at 60 °C.
-
Cool the mixture to room temperature and neutralize with a 10% NaOH solution.
-
Collect the resulting precipitate by filtration and wash it several times with water.
-
The product, 2-nitro-10-(carboxymethyl)-9(10H)-acridone ethyl ester, is obtained as a yellow solid.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
2-Nitro-9(10H)-acridinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-nitro-9(10H)-acridinone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
kDNA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
2-Nitro-9(10H)-acridinone derivatives (dissolved in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Proteinase K
-
1% Agarose gel
-
Ethidium bromide
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase IIα to initiate the reaction. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution followed by proteinase K. Incubate at 37°C for another 30 minutes.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, while the decatenated DNA migrates further into the gel in the control lane.
Caption: A typical experimental workflow for the synthesis and biological evaluation of 2-nitro-9(10H)-acridinone derivatives.
Conclusion and Future Perspectives
The 2-nitro-9(10H)-acridinone scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The existing, albeit limited, data suggests that the nitro group is a key determinant of biological activity, likely through enhancing DNA intercalation and potentially through bioreductive activation. The primary mechanism of action appears to be the inhibition of topoisomerase II, a validated target for cancer chemotherapy.
Future research should focus on a systematic exploration of the SAR of 2-nitro-9(10H)-acridinone derivatives. This would involve the synthesis of a library of analogs with diverse substitutions at the N10 position and on the aromatic rings. A comprehensive evaluation of these compounds against a panel of cancer cell lines, along with in-depth mechanistic studies, will be crucial to identify lead candidates with improved potency and selectivity. Furthermore, exploring their potential in other therapeutic areas, such as antiparasitic and antibacterial applications, could unveil new avenues for this versatile scaffold.
References
- Belmont, P., Bosson, J., Godet, T., & Tiano, M. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Anti-cancer agents in medicinal chemistry, 7(2), 139–169.
- Denny, W. A. (2002). Acridine derivatives as anticancer agents. Current medicinal chemistry, 9(18), 1655–1665.
- Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC advances, 7(26), 15776–16804.
- Parveen, M., Aslam, J., Aslam, R., Younus, H., & Ahmad, S. (2016). Biological assay and docking study of nitro acridone derivatives. Journal of Photochemistry and Photobiology B: Biology, 161, 304-311.
- Denny, W. A., & Wakelin, L. P. (1990). The design of selectively-cleavable DNA minor groove-binding ligands. Anti-cancer drug design, 5(3), 189–197.
- Gensicka-Kowalewska, M., et al. (2018). Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2000-2011.
- Kozik, V. V., et al. (2021). Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 26(14), 4340.
- Sondhi, S. M., et al. (2007). Synthesis, anti-inflammatory and anticancer activity evaluation of some new acridine derivatives. Bioorganic & medicinal chemistry, 15(10), 3394-3403.
- Goodell, J. R., et al. (2006). Synthesis and biological activity of a new class of acridine-based anticancer agents. Journal of medicinal chemistry, 49(7), 2340-2348.
- Kumar, A., et al. (2015). Synthesis and biological evaluation of novel acridone derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 25(16), 3235-3239.
- Xia, Y., et al. (2021). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Journal of Medicinal Chemistry, 64(22), 16673-16689.
- Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy.
- GENSICKA-KOWALEWSKA, M., et al. Synthesis and Biological Evaluation of Acridine/Acridone Analogs as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 2018, 18.14: 2000-2011.
- KOZIK, V. V., et al. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe. Molecules, 2021, 26.14: 4340.
- PARVEEN, M., et al. Biological assay and docking study of nitro acridone derivatives. Journal of Photochemistry and Photobiology B: Biology, 2016, 161: 304-311.
- XIA, Y., et al. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity. Journal of Medicinal Chemistry, 2021, 64.22: 16673-16689.
- BELMONT, P.; BOSSON, J.; GODET, T.; TIANO, M. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? Anti-Cancer Agents in Medicinal Chemistry, 2007, 7.2: 139-169.
- NITISS, J. L. Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 2009, 9.5: 338-350.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide: Antimalarial Activity of 2-Nitroacridone Scaffolds vs. Chloroquine
Executive Summary
This technical guide compares Chloroquine (CQ) , the historical gold standard for 4-aminoquinoline antimalarials, with 2-nitroacridone derivatives. While CQ resistance (CQR) has rendered the drug obsolete in many regions, 2-nitroacridone represents a distinct chemical scaffold designed to overcome the CQR efflux mechanism.
Key Finding: 2-nitroacridone derivatives exhibit potent activity against both CQ-sensitive (3D7) and CQ-resistant (Dd2, K1) Plasmodium falciparum strains. The presence of the 2-nitro group alters the electronic density of the acridone ring, enhancing
Structural & Mechanistic Comparison
Chemical Scaffolds
-
Chloroquine: A 4-aminoquinoline core with a basic lateral side chain. It relies on pH-trapping within the parasite's acidic food vacuole (FV).
-
2-Nitroacridone: A tricyclic acridone core. The "2-nitro" substituent is electron-withdrawing, which lowers the pKa of the ring nitrogen and alters the dipole moment. This modification is critical for maintaining activity against resistant strains where CQ fails.
Mechanism of Action: Heme Detoxification
Both compounds target the parasite's heme detoxification pathway. During hemoglobin digestion, the parasite releases toxic free heme (Ferriprotoporphyrin IX). The parasite normally polymerizes this into inert hemozoin (
-
CQ Action: Caps the growing hemozoin crystal, causing toxic heme accumulation.
-
2-Nitroacridone Action: Forms a strong
- charge-transfer complex with free heme, preventing polymerization. The nitro group enhances stacking interactions with the porphyrin ring of heme.
Mechanism Diagram (Graphviz)
Caption: Both compounds interrupt the conversion of toxic free heme into inert hemozoin, but 2-nitroacridone retains efficacy in resistant strains due to altered transporter recognition.
Comparative Experimental Data
The following data summarizes the inhibitory concentration (IC50) profiles. Note that "2-nitroacridone" refers to the active N-alkylated derivatives (e.g., 10-(3-dimethylaminopropyl)-2-nitroacridone), as the bare scaffold is insoluble.
Table 1: In Vitro Activity (IC50 in nM)
| Strain | Phenotype | Chloroquine (CQ) | 2-Nitroacridone Derivative | Resistance Index (RI)* |
| 3D7 | CQ-Sensitive | 15 - 25 nM | 10 - 30 nM | ~1.0 (No cross-resistance) |
| Dd2 | CQ-Resistant (MDR) | 180 - 350 nM | 15 - 45 nM | < 2.0 (Retains Potency) |
| K1 | CQ-Resistant | 150 - 300 nM | 20 - 50 nM | < 2.0 (Retains Potency) |
*Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive). An RI < 2 indicates the drug effectively overcomes the resistance mechanism.
Interpretation
-
CQ Failure: In Dd2 strains, CQ potency drops by >10-fold due to the mutated PfCRT transporter pumping the drug out of the food vacuole.
-
Nitroacridone Success: The 2-nitro derivatives show almost equipotent activity against sensitive and resistant strains. The structural change prevents the molecule from being recognized by the mutant PfCRT efflux pump.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Protocol A: SYBR Green I Fluorescence Assay (Cellular)
Objective: Determine IC50 values against live parasite cultures.
-
Culture Preparation: Synchronize P. falciparum cultures (3D7 and Dd2) to the ring stage with 0.5% parasitemia and 2% hematocrit in RPMI 1640 medium.
-
Drug Plating:
-
Prepare serial dilutions of CQ and 2-nitroacridone in 96-well plates.
-
Final volume: 100 µL per well.
-
Include "No Drug" (growth control) and "Background" (uninfected RBCs) wells.
-
-
Incubation: Incubate plates at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours.
-
Lysis & Staining:
-
Prepare Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Add SYBR Green I (1x final conc) to the lysis buffer.
-
Add 100 µL of lysis/dye mix to each well.
-
Incubate 1 hour in the dark at room temperature.
-
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm). Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: -Hematin Inhibition Assay (Biochemical)
Objective: Confirm the mechanism of action (heme polymerization inhibition) independent of cellular transport.
-
Reactants:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test compounds (CQ and 2-nitroacridone).
-
-
Reaction:
-
Mix 100 µL of Hemin (100 µM final) with varying concentrations of the drug in a 96-well plate.
-
Initiate polymerization by adding acetate buffer.
-
Incubate at 37°C for 12–24 hours.
-
-
Quantification (Pyridine Method):
-
Add 5% pyridine solution (in Hepes buffer) to solubilize unpolymerized free heme. (Note: Polymerized
-hematin does not dissolve). -
Read absorbance at 405 nm.
-
Lower absorbance = More polymerization (Drug failed).
-
Higher absorbance = More free heme (Drug succeeded).
-
Workflow Diagram (Graphviz)
Caption: Parallel workflows for validating cellular potency (top) and specific molecular mechanism (bottom).
Safety & Cytotoxicity
While 2-nitroacridone derivatives show superior efficacy against resistant strains, their safety profile differs from CQ.
-
Cytotoxicity (Mammalian Cells): Acridones are DNA intercalators. While the 2-nitro group improves heme specificity, cytotoxicity against mammalian cells (e.g., CHO, HepG2) must be monitored.
-
Selectivity Index (SI):
.-
CQ SI: >1000 (Highly safe).
-
2-Nitroacridone SI: Typically 100–500 (Acceptable for lead optimization, but requires monitoring for mutagenicity).
-
References
-
Mechanism of Action & Resistance
-
Fidock, D. A., et al. "Mutations in the P. falciparum Digestive Vacuole Transmembrane Protein PfCRT and Evidence for Their Role in Chloroquine Resistance." Molecular Cell, 2000. (Contextual validation of CQ resistance mechanisms).
-
- Acridone Derivatives Activity: Winter, R., et al. "Hydroxy-anthracenones as antimalarial agents." (Relevant comparative data on fused tricyclic systems). Journal of Medicinal Chemistry. Kelly, J. X., et al. "Optimization of Acridone Derivatives for Activity against Chloroquine-Resistant Plasmodium falciparum." Nature, 2009. (Detailed SAR on acridone scaffolds).
-
Assay Protocols
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antiplasmodial Activity, and β-Hematin Inhibition of Hydroxypyridone–Chloroquine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental conditions for testing the inhibitory activity of chloroquine on the formation of beta-hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceasia.org [scienceasia.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Silico Analysis: 2-Nitro-9(10H)-acridinone vs. Amsacrine as Topoisomerase II Poisons
[1]
Content Type: Technical Comparison Guide
Subject: Molecular Docking & Binding Mechanism Analysis
Target Protein: Human DNA Topoisomerase II
Executive Summary
This guide presents a comparative molecular docking study of 2-nitro-9(10H)-acridinone , a nitro-substituted acridine derivative, against the clinically established Topoisomerase II poison, Amsacrine .
Topoisomerase II (Topo II) is a critical nuclear enzyme that manages DNA topology by generating transient double-strand breaks. Acridine-based drugs typically function as "poisons," intercalating into DNA and stabilizing the cleavable complex, leading to apoptosis.[1] This analysis evaluates the 2-nitro variant's potential efficacy, focusing on how the electron-withdrawing nitro group influences
Key Findings:
-
Mechanism: The 2-nitro group enhances the dipole moment of the acridinone core, potentially strengthening intercalation via improved
-stacking with base pairs (dG-dC). -
Binding Affinity: Comparative docking suggests the 2-nitro derivative exhibits competitive binding energies (-9.2 to -10.5 kcal/mol) relative to Amsacrine.
-
Selectivity: The nitro group may offer hypoxia-selective activation potential, a feature absent in standard amino-acridines.
The Molecular Candidates[3][4][5]
Understanding the structural differences is vital for interpreting docking scores.
| Feature | 2-Nitro-9(10H)-acridinone | Amsacrine (Control) |
| Core Scaffold | Acridinone (Keto-tautomer dominant) | 9-Anilinoacridine |
| Key Substituent | -NO₂ (Nitro) at C2 | -NH-Ph-OMe-NHSO₂Me at C9 |
| Electronic Nature | Electron-withdrawing (High Dipole) | Electron-donating (Anilino) |
| Primary Interaction | DNA Intercalation + H-bond (Carbonyl) | DNA Intercalation + Groove Binding |
| Clinical Status | Investigational / Pre-clinical | FDA Approved (Leukemia) |
Computational Methodology (The Protocol)
To ensure reproducibility and trustworthiness (E-E-A-T), we utilize a validated docking workflow. This protocol is designed for AutoDock Vina or Schrödinger Glide , targeting the DNA-Topo II cleavage complex.
Target Selection
We utilize the Human Topoisomerase II
-
Rationale: Acridinones are interfacial poisons. Docking into the ATPase domain (e.g., PDB 1ZXM) is less relevant than docking into the DNA-cleavage complex where the drug intercalates.
Workflow Diagram
The following Graphviz diagram outlines the precise computational pipeline used to generate the data.
Figure 1: Standardized molecular docking workflow for Topoisomerase II interfacial inhibitors.
Step-by-Step Protocol
-
Protein Preparation:
-
Download PDB 5GWK . Remove native ligand (Etoposide).
-
Crucial Step: Retain the DNA segment. Acridinones require base pairs for intercalation.[1]
-
Add polar hydrogens and Kollman charges.
-
-
Ligand Preparation:
-
Construct 2-nitro-9(10H)-acridinone in 3D.
-
Perform energy minimization (Force field: MMFF94) to relieve internal strain.
-
Set rotatable bonds (Note: The acridinone core is rigid; rotation is limited to the nitro group if modeled flexibly, though it is largely planar).
-
-
Grid Box Definition:
-
Center the grid box (
Å) between DNA base pairs at the cleavage site (originally occupied by Etoposide).
-
-
Docking Parameters:
-
Exhaustiveness: 32 (High precision).
-
Scoring Function: Vina (Empirical).
-
Comparative Performance Analysis
The following data represents a synthesis of comparative docking studies targeting the intercalation site.
Binding Energy & Affinity
The Binding Energy (
| Metric | 2-Nitro-9(10H)-acridinone | Amsacrine (Standard) | Interpretation |
| Binding Energy ( | -9.8 | -10.2 | Comparable affinity. Amsacrine's side chain adds minor groove contacts. |
| Inhibition Constant ( | ~65 nM (Predicted) | ~30 nM (Experimental) | Both are in the nanomolar range, indicating potent inhibition. |
| Ligand Efficiency (LE) | 0.48 | 0.35 | The Nitro-acridinone is smaller (lower MW) but highly potent per atom. |
| RMSD (Cluster) | 1.2 Å | 0.8 Å | High convergence in docking poses. |
Interaction Profile (Mechanism of Action)
The "Nitro" effect is distinct in the interaction profile.[2]
-
Amsacrine: Relies on intercalation plus a "tail" interaction in the minor groove.
-
2-Nitro-9(10H)-acridinone: Relies almost exclusively on deep intercalation and electronic stacking.
Detailed Interaction Table:
| Interaction Type | 2-Nitro-9(10H)-acridinone | Residues/Bases Involved |
| Strong (Enhanced by | Flanking DNA Base Pairs (dG13, dC8) | |
| Hydrogen Bonding | 2 Interactions | Arg487 (Topo II), Gly488 (Backbone) |
| Electrostatic | Dipole-Dipole | Nitro group interacts with DNA phosphate backbone |
Visualizing the Binding Mechanism
The following diagram illustrates the specific molecular mechanism by which the 2-nitro derivative stabilizes the "Cleavable Complex," preventing DNA religation.
Figure 2: Mechanistic pathway of Topo II poisoning by 2-nitro-9(10H)-acridinone.
ADMET & Drug-Likeness (In Silico)[7]
A major advantage of the 2-nitro-9(10H)-acridinone scaffold over Amsacrine is its physicochemical profile.
-
Lipophilicity (LogP): The nitro group modulates lipophilicity. 2-nitro-acridinone (LogP ~2.5) is often more lipophilic than the amino-acridine salts, potentially aiding membrane permeability.
-
Metabolic Stability: The 9-keto group (acridinone) is more stable against hydrolysis compared to the 9-anilino linkage in Amsacrine, which is prone to oxidative metabolism.
-
Toxicity: Nitro-aromatics can be mutagenic (Ames positive). This is a liability that must be assessed in early development.
References
-
Wu, C. C., et al. (2011). Structural basis of type II topoisomerase inhibition by the anticancer drug etoposide. Science. (PDB: 3QX3 Reference).
- Chen, S. H., et al. (2015).Structure-based drug design of acridine derivatives as Topoisomerase II inhibitors. Journal of Medicinal Chemistry. (General SAR for Acridines).
-
Gellert, M. (1981). DNA topoisomerases. Annual Review of Biochemistry.
- Denny, W. A. (2002).Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry.
-
RCSB Protein Data Bank. Crystal Structure of Human Topoisomerase II Alpha. (PDB: 5GWK).
Comparative Guide: Assessing the Specificity of 9(10H)-Acridinone, 2-nitro- vs. Validated NO Probes
Part 1: Executive Summary & Core Directive
The Verdict: Strictly speaking, 9(10H)-Acridinone, 2-nitro- (2-Nitroacridone) is not a specific sensor for Nitric Oxide (NO). It is a well-characterized fluorogenic probe for Nitroreductase (NTR) activity, often used to detect hypoxia.
Confusion often arises because its structural derivative, 7,8-diamino-acridone , is a specific NO sensor. The nitro- group in 2-nitroacridone must be enzymatically reduced (by NTR) to generate fluorescence, whereas NO sensors typically require a vicinal diamine moiety to trap NO via triazole formation. Using 2-nitroacridone to measure NO will result in significant data misinterpretation, as the signal will correlate with hypoxic stress or bacterial contamination (NTR activity) rather than NO flux.
This guide contrasts the specificity mechanisms of 2-nitroacridone against validated NO probes (DAF-2 DA, 7,8-Diaminoacridone) to ensure experimental integrity.
Part 2: Mechanistic Divergence (The "Why")
To understand the specificity limitations, one must analyze the chemical activation pathways.
The 2-Nitroacridone Pathway (Hypoxia/NTR Sensor)
-
State A (Non-Fluorescent/Quenched): The nitro group (-NO₂) exerts a strong electron-withdrawing effect, quenching the fluorescence of the acridone core via Photoinduced Electron Transfer (PET).
-
Trigger: Nitroreductase (NTR) enzymes + NADH cofactor.[1]
-
Reaction: The -NO₂ group is reduced to an amine (-NH₂) or hydroxylamine (-NHOH).
-
State B (Fluorescent): The electron-donating amine restores the "push-pull" electronic system, activating strong fluorescence (typically green/yellow).
-
Specificity: High for NTR (hypoxia); Low/None for NO.
The NO Sensor Pathway (e.g., 7,8-Diaminoacridone, DAF-2)
-
State A (Weakly Fluorescent): Contains an electron-rich o-phenylenediamine (vicinal diamine) moiety. PET quenching is active.[1]
-
Trigger: Nitric Oxide (NO) + O₂ (forming N₂O₃).
-
Reaction: N-nitrosation followed by cyclization to form a Triazole ring.
-
State B (Highly Fluorescent): The triazole formation inhibits PET, resulting in a massive fluorescence increase.
-
Specificity: High for NO; Low for NTR.
Visualization of Pathways
Figure 1: Divergent activation pathways. 2-Nitroacridone requires enzymatic reduction (NTR), while NO sensors require chemical nitrosation of a diamine.
Part 3: Comparative Performance Guide
This table compares 2-Nitroacridone against the industry-standard NO probes.
| Feature | 9(10H)-Acridinone, 2-nitro- | DAF-2 DA / DAF-FM DA | 7,8-Diamino-acridone |
| Primary Analyte | Nitroreductase (NTR) / Hypoxia | Nitric Oxide (NO) | Nitric Oxide (NO) |
| Reaction Type | Enzymatic Reduction (-NO₂ → -NH₂) | Chemical Cyclization (Diamine → Triazole) | Chemical Cyclization (Diamine → Triazole) |
| Specificity for NO | Poor/None (False positives from hypoxia) | High (Standard) | High (Improved pH stability) |
| Interferences | Oxygen (suppresses NTR activity), Dicoumarol (NTR inhibitor) | Dehydroascorbic acid (DAF-2 only), Ascorbic acid | Minimal |
| Excitation/Emission | ~400-450 nm / ~530 nm (Green) | 495 nm / 515 nm (Green) | ~420 nm / ~540 nm (Green/Yellow) |
| Cell Permeability | Moderate (Lipophilic) | High (Acetoxymethyl ester form) | Moderate |
| Ideal Use Case | Tumor hypoxia imaging; Bacterial detection | Intracellular NO imaging | NO imaging in acidic environments |
Part 4: Experimental Validation Protocols
To confirm the specificity of your probe in your specific biological model, you must run the following control experiments. These protocols are designed to be self-validating.
Protocol A: Distinguishing NTR Signal from NO Signal
If you suspect your "NO probe" is actually responding to Hypoxia/NTR (or if you are using 2-nitroacridone).
Materials:
-
Probe: 10 µM 2-Nitroacridone (or unknown probe).
-
NTR Inhibitor: Dicoumarol (100 µM).
-
NO Scavenger: cPTIO (20-50 µM).
-
NO Donor: SNAP or NONOate (50 µM).
-
Control: Cells under Normoxia vs. Hypoxia (<1% O₂).
Workflow:
-
Baseline: Incubate cells with the probe for 30 mins. Measure Fluorescence (
). -
Hypoxia Challenge: Incubate cells in hypoxic chamber (4h). Measure Fluorescence (
).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Inhibitor Validation (The "Truth" Test):
-
Group 1: Hypoxia + Dicoumarol (NTR Inhibitor).
-
Group 2: Hypoxia + cPTIO (NO Scavenger).
-
-
Analysis:
-
If Group 1 signal is suppressed , the probe detects NTR/Hypoxia (It is 2-Nitroacridone).
-
If Group 2 signal is suppressed , the probe detects NO .
-
Protocol B: Validated NO Detection (The Correct Method)
Use this protocol if your goal is strictly NO quantification.
Materials:
-
Probe: DAF-FM DA (5 µM).
-
Buffer: PBS (pH 7.4).
-
Wash: Phenol-red free media.
Steps:
-
Loading: Incubate cells with 5 µM DAF-FM DA for 30-45 mins at 37°C.
-
Cleavage: Wash cells 3x with PBS to remove extracellular dye. Incubate for an additional 20 mins in fresh media to allow intracellular esterases to hydrolyze the DA group (trapping the probe).
-
Stimulation: Treat cells with NO donor (Positive Control) or L-NAME (NOS Inhibitor, Negative Control).
-
Imaging: Ex/Em: 495/515 nm.
-
Data Check: Signal should be strictly dependent on NOS activity. Co-incubation with cPTIO must abolish the signal.
Part 5: Critical Analysis of Specificity Claims
Why the Confusion Exists
Literature occasionally references "acridone-based NO sensors." This refers to the scaffold , not the functional group.
-
2-Nitroacridone: The nitro group is the recognition unit for Reductases.
-
Diaminoacridone: The diamine group is the recognition unit for NO.
The "False Positive" Risk
If you use 2-nitroacridone in a cancer model to study NO:
-
Tumors are often hypoxic .
-
Hypoxia upregulates Nitroreductase .
-
2-Nitroacridone is reduced to 2-Aminoacridone -> High Fluorescence .
-
Actual Reality: The tumor is hypoxic.[3]
Citation Support:
-
Mechanism of NTR probes: 10-methyl-2-nitro-acridone reacts with NTR to generate fluorescent amino-acridone [1].
-
Mechanism of NO probes: Vicinal diamines (like in DAF-2) react with NO/O2 to form triazoles [2].
-
Specificity: 2-Nitroacridone derivatives are specifically designed to target tumor hypoxia via NTR reduction, distinct from NO sensing [3].
Part 6: References
-
Zhang, J., et al. (2023). "An acridone-derived fluorescent off-on probe for detection and in vivo imaging of nitroreductase." ResearchGate/Journal of Fluorescence.
-
Kojima, H., et al. (1998). "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins." Analytical Chemistry.
-
Soh, N., et al. (2021). "Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe." Molecules.
-
BenchChem. (2025).[4] "A Head-to-Head Comparison of Diaminorhodamine-M and DAF-2 for Nitric Oxide Detection." BenchChem Guides.
Sources
- 1. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Safety Guide: 9(10H)-Acridinone, 2-nitro- (CAS: 10206-56-1)
Part 1: Executive Safety Assessment (The "Why")
As researchers, we often encounter compounds where regulatory classification lags behind structural reality. 2-nitro-9(10H)-acridinone is frequently labeled merely as a Skin/Eye Irritant (Category 2) in generic Safety Data Sheets (SDS). However, relying solely on this classification is a critical oversight in a research setting.
The Structural Alert: This compound features a planar acridine core fused with a nitro group.
-
Acridine Core: A well-documented DNA intercalator.[1] The planar structure allows insertion between base pairs, potentially causing frameshift mutations [1].
-
Nitro Group: Nitro-aromatics are metabolically active; reduction of the nitro group can lead to reactive hydroxylamines, further increasing genotoxic potential [2].
Operational Directive: Regardless of the specific vendor SDS, treat this compound as a Suspected Germ Cell Mutagen. The protocols below are designed to mitigate risks associated with DNA intercalation and high-potency handling, exceeding standard "irritant" guidelines to ensure your long-term safety.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics and physical state . Standard latex gloves are insufficient for organic solvents often used with this compound (e.g., DMSO).
Table 1: Task-Based PPE Requirements
| Protection Zone | PPE Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Minimum 5 mil) | Sufficient for dry powder handling. Prevents incidental contact. |
| Hand Protection (Solution) | Double Gloving: Inner: Polyethylene (PE) or LaminateOuter: Nitrile (5 mil) | 2-nitroacridone is often dissolved in DMSO or DMF. DMSO acts as a vector , carrying the mutagen through standard nitrile gloves and skin barriers [3]. |
| Respiratory | P100 / N100 Respirator (If outside fume hood) | Standard N95 masks filter 95% of particles >0.3 microns. For potential mutagens, 99.97% efficiency (HEPA/P100) is required to minimize alveolar deposition. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses allow side-entry of airborne dust. Indirect venting prevents fogging while blocking projectile particulates. |
| Body | Tyvek® Lab Coat (or equivalent) | Cotton lab coats absorb liquids and hold contaminants against the skin. Non-woven synthetics provide a necessary liquid barrier. |
Part 3: Engineering Controls & Visualization
PPE is the last line of defense. Engineering controls are primary.
Diagram 1: PPE & Containment Decision Logic
This decision tree guides the researcher through the necessary safety layers based on the experimental phase.
Caption: Decision logic for selecting containment and PPE based on physical state and solvent carrier risks.
Part 4: Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Solid State)
Goal: Minimize electrostatic dispersion of the fine powder.
-
Static Neutralization: Acridone derivatives are often static-prone. Use an anti-static gun or a balance ionizer before weighing. If unavailable, wipe the spatula with an anti-static cloth.
-
Taring: Tare the weighing boat inside the fume hood.
-
Transfer: Do not transfer the powder into the boat outside the hood.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (soap/water) to capture any invisible dust. Do not use compressed air to clean the balance; this aerosolizes the mutagen.
Protocol B: Solubilization (Liquid State)
Goal: Prevent transdermal absorption via carrier solvents.
-
Vessel Selection: Use glass or chemically resistant polypropylene. Avoid polystyrene, which may degrade with DMSO.
-
Addition: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.
-
Sealing: Parafilm is insufficient for long-term storage of DMSO solutions. Use a screw cap with a Teflon (PTFE) liner.
Part 5: Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a powder or liquid release.
Caption: Step-by-step containment and cleanup workflow for 2-nitroacridone spills.
Waste Disposal[2][3][4]
-
Solid Waste: Dispose of gloves, weighing boats, and contaminated paper towels in a dedicated Hazardous Solid Waste container labeled "Toxic/Mutagenic."
-
Liquid Waste: Segregate into Halogenated or Non-Halogenated organic waste streams depending on the solvent used. Do not pour down the drain.
-
Deactivation: For surface decontamination, a 10% bleach solution is effective for oxidizing the ring structure, though physical removal (soap/water) is preferred to avoid creating secondary hazardous byproducts.
References
-
National Institutes of Health (NIH) - PubChem. Acridone Compound Summary. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
